Product packaging for [1,1'-Biphenyl]-3,3'-diamine(Cat. No.:CAS No. 2050-89-7)

[1,1'-Biphenyl]-3,3'-diamine

Cat. No.: B1329427
CAS No.: 2050-89-7
M. Wt: 184.24 g/mol
InChI Key: NDXGRHCEHPFUSU-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3'-diamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B1329427 [1,1'-Biphenyl]-3,3'-diamine CAS No. 2050-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGRHCEHPFUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174494
Record name (1,1'-Biphenyl)-3,3'-diamine
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-89-7
Record name (1,1'-Biphenyl)-3,3'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3,3'-diamine is a crucial building block in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its rigid biphenyl backbone and the presence of two amino groups make it a valuable precursor for high-performance polymers, such as polyimides and polyamides, as well as for the development of novel dyes, and therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic insights visualized through signaling pathway diagrams. The three principal methods discussed are the reduction of 3,3'-dinitrobiphenyl, the Ullmann coupling, and the Suzuki-Miyaura cross-coupling reaction.

Introduction

The synthesis of aromatic diamines is of significant interest due to their versatile applications. This compound, in particular, offers a unique combination of structural rigidity and chemical reactivity. The choice of synthetic methodology for this compound is often dictated by factors such as desired purity, scalability, cost-effectiveness, and the availability of starting materials. This guide aims to provide researchers and professionals in drug development and materials science with the detailed technical information necessary to select and implement the most suitable synthetic strategy for their specific needs.

Synthesis Methodologies

Reduction of 3,3'-Dinitrobiphenyl

The reduction of the nitro groups of 3,3'-dinitrobiphenyl is one of the most common and direct methods for the preparation of this compound. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid systems being the most prevalent.

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitroarenes. The reaction is typically carried out in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The choice of solvent, catalyst loading, hydrogen pressure, and temperature are critical parameters that influence the reaction rate and yield.

Experimental Protocol: Catalytic Hydrogenation of 3,3'-Dinitrobiphenyl

  • Preparation: In a high-pressure autoclave, a solution of 3,3'-dinitrobiphenyl (1.0 eq.) in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF) is prepared.

  • Catalyst Addition: A catalytic amount of 5% or 10% Pd/C (typically 1-5 mol%) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-10 atm). The reaction mixture is stirred vigorously at a controlled temperature (usually between 25-80 °C) until the theoretical amount of hydrogen is consumed, or the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure diamine.[1]

Reduction using metals in an acidic medium is a classical and cost-effective method. Iron powder in the presence of an acid like hydrochloric acid or acetic acid is a commonly used system. This method is particularly suitable for large-scale synthesis due to the low cost of the reagents.

Experimental Protocol: Reduction of 3,3'-Dinitrobiphenyl with Iron/HCl

  • Setup: A mixture of 3,3'-dinitrobiphenyl (1.0 eq.) and a solvent such as water or ethanol is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: Iron powder (typically 5-10 eq.) is added to the mixture, followed by the slow addition of concentrated hydrochloric acid (a catalytic amount to initiate the reaction, with more added as needed).

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC until the starting material is consumed.

  • Neutralization and Filtration: After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate iron salts. The mixture is then filtered to remove the iron sludge.

  • Extraction: The filtrate is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation and Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization.[2]

Ullmann Coupling

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides. In the context of synthesizing this compound, this typically involves a two-step process: the Ullmann coupling of a 3-haloaniline derivative (often with the amino group protected) or a 3-halonitrobenzene, followed by deprotection or reduction. The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic amounts of copper with ligands, allowing for milder reaction conditions.

Experimental Protocol: Ullmann Coupling of 3-Bromoaniline (Conceptual)

  • Protection (Optional but Recommended): The amino group of 3-bromoaniline is protected, for example, as an acetamide, to prevent side reactions.

  • Coupling Reaction: The protected 3-bromoaniline (2.0 eq.) is heated with activated copper powder (at least 1.0 eq.) in a high-boiling solvent like DMF or nitrobenzene at elevated temperatures (typically 150-210 °C) for several hours.[3]

  • Work-up: After cooling, the reaction mixture is filtered to remove copper residues, and the solvent is removed under vacuum.

  • Deprotection: The resulting protected biphenyl-3,3'-diamine is subjected to hydrolysis (acidic or basic) to remove the protecting groups.

  • Purification: The final product is purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of C-C bonds. This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. For the synthesis of this compound, this can be achieved by coupling a 3-aminophenylboronic acid derivative with a 3-haloaniline derivative. The reaction is known for its mild conditions, high functional group tolerance, and generally high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoaniline and 3-Aminophenylboronic Acid

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 3-bromoaniline (1.0 eq.), 3-aminophenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 eq.) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).[3]

  • Reaction: The mixture is heated (typically 80-110 °C) with stirring for a period ranging from a few hours to overnight, with the progress monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis methods. It is important to note that yields and reaction conditions can vary significantly based on the specific reagents, catalysts, and scale of the reaction.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation 3,3'-Dinitrobiphenyl5% Pd/C, H₂Ethanol25-802-1290-98[4]
Metal-Mediated Reduction 3,3'-DinitrobiphenylFe, HClWater/EthanolReflux4-885-95[2]
Ullmann Coupling 3-Bromoaniline (protected)Cu powderDMF150-21012-2440-60
Suzuki-Miyaura Coupling 3-Bromoaniline, 3-Aminophenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O90-1106-1875-95[3]

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the core mechanisms of the described synthesis routes and a general experimental workflow.

Reduction_Mechanism cluster_reagents Reducing Agents Dinitrobiphenyl 3,3'-Dinitrobiphenyl Nitroso Nitroso Intermediate Dinitrobiphenyl->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Diaminobiphenyl This compound Hydroxylamine->Diaminobiphenyl [H] H2_PdC H₂ / Pd/C Fe_HCl Fe / HCl

Figure 1: Simplified mechanism for the reduction of 3,3'-dinitrobiphenyl.

Ullmann_Coupling ArylHalide1 Ar-X ArylCopper Ar-Cu(I) ArylHalide1->ArylCopper Oxidative Addition Copper Cu(0) Copper->ArylCopper Intermediate Ar-Cu(III)-Ar      X ArylCopper->Intermediate Oxidative Addition ArylHalide2 Ar-X ArylHalide2->Intermediate Biaryl Ar-Ar Intermediate->Biaryl Reductive Elimination CuX Cu(I)X Biaryl->CuX

Figure 2: Catalytic cycle of the Ullmann coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X       L₂ Pd0->OxAdd Oxidative Addition ArylHalide Ar¹-X ArylHalide->OxAdd Transmetalation Ar¹-Pd(II)-Ar²        L₂ OxAdd->Transmetalation Transmetalation ArylBoronic Ar²-B(OH)₂ ArylBoronic->Transmetalation Base Base Base->Transmetalation Biaryl Ar¹-Ar² Transmetalation->Biaryl Reductive Elimination Biaryl->Pd0

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization, Chromatography) Concentration->Purification Analysis Product Characterization (NMR, MS, m.p.) Purification->Analysis

Figure 4: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The reduction of 3,3'-dinitrobiphenyl, particularly via catalytic hydrogenation, offers a high-yield and clean route, making it suitable for many applications. The metal-mediated reduction provides a cost-effective alternative for larger-scale production. The Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and excellent functional group tolerance, making it a preferred method in medicinal chemistry and for the synthesis of complex derivatives. The Ullmann coupling, while historically significant, is often less favored due to its harsh reaction conditions, though modern advancements are making it more accessible. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, purity needs, and economic considerations. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important diamine.

References

An In-depth Technical Guide to the Spectral Data of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of [1,1'-Biphenyl]-3,3'-diamine (CAS No. 2050-89-7). While experimental spectral data for this specific compound is not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and fundamental spectroscopic principles. Furthermore, it includes detailed experimental protocols for obtaining such spectra.

Introduction to this compound

This compound is an aromatic amine with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . Its structure consists of two phenyl rings connected by a single bond, with an amino group substituted at the 3 and 3' positions. This compound and its derivatives are of interest in various fields, including medicinal chemistry and materials science, due to their rigid biphenyl core and the reactive amino functionalities. Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation in research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and fragmentation patterns of aromatic amines and biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.5 - 4.5Broad Singlet4H-NH₂
~ 6.6 - 6.8Multiplet4HAromatic H ortho to -NH₂
~ 6.9 - 7.1Multiplet2HAromatic H para to -NH₂
~ 7.1 - 7.3Multiplet2HAromatic H meta to -NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 147QuaternaryC-NH₂
~ 142QuaternaryC-C (inter-ring)
~ 129TertiaryAromatic CH
~ 118TertiaryAromatic CH
~ 115TertiaryAromatic CH
~ 114TertiaryAromatic CH
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic
1620 - 1580StrongN-H Bend (scissoring)Primary Amine (-NH₂)
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1335 - 1250StrongC-N StretchAromatic Amine
900 - 675StrongC-H Out-of-plane BendAromatic (substitution pattern)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonDescription
184[M]⁺Molecular Ion
167[M-NH₃]⁺Loss of ammonia
154[M-2NH₂]⁺Loss of two amino groups
92[C₆H₆N]⁺Fragment of one aromatic amine ring

Experimental Protocols

The following are detailed protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A spectral width of 0 to 220 ppm is standard for aromatic compounds.[1]

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and acquisition time, to achieve a good signal-to-noise ratio.[2]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound sample onto the center of the crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, from 4000 to 400 cm⁻¹.[3]

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI) :

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

  • Instrument Setup :

    • The mass spectrometer is typically operated under high vacuum.[4]

    • For EI-MS, a standard electron energy of 70 eV is used for ionization.

  • Data Acquisition :

    • Introduce the sample into the ion source. For solutions, this can be done via direct infusion or through a gas chromatograph (GC-MS). For solids, a direct insertion probe is used.

    • The sample is vaporized and then ionized.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A mass spectrum is recorded, plotting ion intensity versus m/z.

  • Data Analysis :

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

G cluster_workflow General Workflow for Spectroscopic Analysis Sample Sample of This compound Prep Sample Preparation (Dissolving/Placing on ATR) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Spectral Data Acquisition NMR->Data IR->Data MS->Data Analysis Data Analysis and Interpretation Data->Analysis Structure Structural Elucidation and Verification Analysis->Structure

Caption: A general experimental workflow for the spectroscopic analysis of this compound.

G cluster_elucidation Structural Elucidation of this compound Unknown Unknown Compound NMR_Info NMR (¹H, ¹³C) - Number and type of protons - Carbon skeleton - Connectivity (H-H, C-H) Unknown->NMR_Info IR_Info IR - Presence of N-H bonds - Aromatic C-H and C=C bonds - C-N bond Unknown->IR_Info MS_Info MS - Molecular weight (184.24) - Molecular formula (C₁₂H₁₂N₂) - Fragmentation pattern Unknown->MS_Info Structure This compound Structure Confirmed NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationship of spectroscopic data for the structural elucidation of the target molecule.

References

An In-depth Technical Guide to the Synthesis and Properties of Diaminobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of diaminobiphenyl isomers. Diaminobiphenyls are a class of aromatic amines with a biphenyl core structure substituted with two amino groups. The positional isomerism of these amino groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity, making a thorough understanding of each isomer crucial for applications in drug development, polymer science, and materials chemistry.

Synthesis of Diaminobiphenyl Isomers

Several synthetic routes are employed to produce various isomers of diaminobiphenyl. The choice of method often depends on the desired isomer, available starting materials, and required scale. The most common and versatile methods include the reduction of dinitrobiphenyls, the benzidine rearrangement, the Ullmann condensation, and the Suzuki-Miyaura coupling.

Reduction of Dinitrobiphenyls

A straightforward and widely used method for synthesizing diaminobiphenyls is the reduction of the corresponding dinitrobiphenyl isomers. This two-step process typically involves the nitration of biphenyl followed by the reduction of the nitro groups.

Experimental Protocol: Synthesis of 2,2'-Diaminobiphenyl via Reduction of 2,2'-Dinitrobiphenyl

  • Nitration of Biphenyl: Biphenyl is treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to yield a mixture of dinitrobiphenyl isomers. The 2,2'- and 4,4'- isomers are the major products, which can be separated by fractional crystallization.

  • Isolation of 2,2'-Dinitrobiphenyl: The crude nitration product is recrystallized from a suitable solvent (e.g., ethanol) to isolate the 2,2'-dinitrobiphenyl isomer.

  • Reduction to 2,2'-Diaminobiphenyl: The purified 2,2'-dinitrobiphenyl is dissolved in a solvent such as ethanol. A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, is then employed to reduce the nitro groups to amino groups.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 2,2'-diaminobiphenyl. The product is then collected by filtration, washed with water, and purified by recrystallization.

A similar protocol can be applied for the synthesis of 4,4'-diaminobiphenyl and 3,3'-diaminobiphenyl from their corresponding dinitro precursors.

The Benzidine Rearrangement

The benzidine rearrangement is a classic acid-catalyzed reaction that converts hydrazobenzenes into 4,4'-diaminobiphenyls (benzidines)[1]. This intramolecular rearrangement is a powerful tool for the synthesis of symmetrically substituted diaminobiphenyls[2].

Experimental Protocol: Synthesis of 4,4'-Diaminobiphenyl (Benzidine) via Benzidine Rearrangement

  • Preparation of Hydrazobenzene: Hydrazobenzene is typically prepared by the reduction of nitrobenzene with a reducing agent like zinc dust in an alkaline solution.

  • Acid-Catalyzed Rearrangement: Hydrazobenzene is dissolved in an acidic medium, such as aqueous hydrochloric acid or sulfuric acid. The solution is then heated, causing the rearrangement to occur[1].

  • Isolation of Benzidine: The reaction mixture is cooled, and the benzidine salt (e.g., benzidine sulfate) precipitates. The salt is collected by filtration and can be neutralized with a base to yield the free 4,4'-diaminobiphenyl.

  • Purification: The crude benzidine is purified by recrystallization from hot water or other suitable solvents.

It is important to note that if the para positions of the hydrazobenzene are substituted, the rearrangement can lead to the formation of ortho- or para-semidine derivatives[1].

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to synthesize diaminobiphenyls by coupling two molecules of an appropriate amino-substituted aryl halide[3]. This method is particularly useful for the synthesis of symmetrically substituted isomers.

Experimental Protocol: Synthesis of 3,3'-Diaminobiphenyl via Ullmann Condensation of 3-Bromoaniline

  • Reaction Setup: 3-Bromoaniline is mixed with a stoichiometric amount of copper powder or a copper(I) salt catalyst in a high-boiling solvent such as nitrobenzene or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically > 150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove the copper salts. The filtrate is then washed with aqueous ammonia to remove any remaining copper catalyst and then with water.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude 3,3'-diaminobiphenyl is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide[4]. This method offers a powerful and flexible approach to synthesize a wide range of substituted biphenyls, including diaminobiphenyl isomers, under relatively mild conditions[4][5].

Experimental Protocol: Synthesis of 3,3'-Diaminobiphenyl via Suzuki-Miyaura Coupling

  • Reactants: 3-Aminophenylboronic acid and 3-bromoaniline are used as the coupling partners.

  • Catalyst and Base: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate, are required.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

  • Reaction Conditions: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Physicochemical Properties of Diaminobiphenyl Isomers

The position of the amino groups on the biphenyl scaffold has a profound impact on the physicochemical properties of the isomers. These properties, in turn, influence their solubility, melting point, boiling point, and biological interactions.

Property2,2'-Diaminobiphenyl3,3'-Diaminobiphenyl4,4'-Diaminobiphenyl (Benzidine)
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂
Molar Mass ( g/mol ) 184.24[6]184.24184.24
Melting Point (°C) 79-81[7]131-133122-125[8]
Boiling Point (°C) 335.5 at 760 mmHg397.7 at 760 mmHg400[8]
Solubility Soluble in ethanol, ether; slightly soluble in water.Soluble in ethanol, acetone; sparingly soluble in water.Slightly soluble in cold water, more soluble in hot water, ethanol, and ether.[8]
pKa (of conjugate acid) ~4.5~4.7~4.9 (pKa1), ~3.6 (pKa2)

Biological Properties and Applications in Drug Development

Diaminobiphenyl isomers and their derivatives exhibit a wide range of biological activities and have been investigated for various therapeutic applications. The spatial arrangement of the amino groups is critical for their interaction with biological targets.

  • Enzyme Inhibition: The diaminobiphenyl scaffold can serve as a template for the design of enzyme inhibitors. The amino groups can form key hydrogen bonds with active site residues, while the biphenyl core provides a rigid framework for orienting other functional groups.

  • Anti-inflammatory Activity: Certain derivatives of diaminobiphenyls have been shown to possess anti-inflammatory properties.

  • Polymer Chemistry: Diaminobiphenyls are important monomers in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers often exhibit excellent thermal stability and mechanical strength.

Metabolic Activation and Carcinogenicity of Benzidine

A critical aspect of the biological properties of diaminobiphenyl isomers is their metabolism and potential toxicity. 4,4'-Diaminobiphenyl, commonly known as benzidine, is a well-established human carcinogen, primarily targeting the urinary bladder. Its carcinogenicity is a result of metabolic activation to reactive electrophilic species that can form adducts with DNA, leading to mutations and cancer initiation.

The metabolic activation of benzidine is a complex process involving several enzymatic pathways, primarily in the liver and target tissues like the bladder epithelium.[9]

Metabolic_Activation_of_Benzidine cluster_liver Liver Metabolism cluster_bladder Bladder Benzidine Benzidine (4,4'-Diaminobiphenyl) N_acetylbenzidine N-Acetylbenzidine Benzidine->N_acetylbenzidine NAT Radical_cation Radical Cation Benzidine->Radical_cation Peroxidase N_hydroxy_N_acetylbenzidine N-Hydroxy-N'-acetylbenzidine N_acetylbenzidine->N_hydroxy_N_acetylbenzidine CYP450 N_glucuronide N-Glucuronide Conjugate N_hydroxy_N_acetylbenzidine->N_glucuronide UGT Nitrenium_ion Nitrenium Ion (Reactive Electrophile) N_hydroxy_N_acetylbenzidine->Nitrenium_ion N_glucuronide->N_hydroxy_N_acetylbenzidine Glucuronidase (Acidic Urine) DNA_adducts DNA Adducts Nitrenium_ion->DNA_adducts Bladder_cancer Bladder Cancer DNA_adducts->Bladder_cancer Mutations Peroxidase Peroxidase (in Bladder Epithelium) Benzidinediimine Benzidinediimine Benzidinediimine->DNA_adducts Radical_cation->Benzidinediimine Benzidine_ERK5_Pathway Benzidine Benzidine ERK5 ERK5 Activation Benzidine->ERK5 AP1 AP-1 Activation ERK5->AP1 EMT Epithelial-Mesenchymal Transition (EMT) AP1->EMT Migration_Invasion Increased Cell Migration and Invasion EMT->Migration_Invasion Bladder_Cancer Bladder Cancer Progression Migration_Invasion->Bladder_Cancer

References

Solubility of [1,1'-Biphenyl]-3,3'-diamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of [1,1'-Biphenyl]-3,3'-diamine

Introduction

This compound is an aromatic amine that serves as a valuable building block in the synthesis of various organic molecules, including polymers, dyes, and pharmaceutical compounds. The utility of this compound in various applications is fundamentally linked to its solubility characteristics in different solvent systems. Understanding its solubility is crucial for researchers, scientists, and drug development professionals to enable effective reaction-medium selection, design of purification strategies, and formulation of products.

This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical structure. As publicly available quantitative solubility data for this specific compound is limited, this document also furnishes a detailed experimental protocol for its determination, along with a structured format for data presentation.

Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and nonpolar structural features, which results in a nuanced solubility profile.

  • Polar Characteristics : The molecule contains two primary amine (-NH₂) groups. These groups are polar and are capable of acting as both hydrogen bond donors and acceptors. This suggests a potential for solubility in polar solvents.

  • Nonpolar Characteristics : The core of the molecule is a biphenyl structure, which consists of two covalently linked benzene rings. This large hydrocarbon framework is nonpolar and hydrophobic.

The overall solubility in a given solvent will depend on the interplay between these opposing characteristics. The large, nonpolar biphenyl backbone is expected to dominate, leading to low solubility in highly polar solvents like water. Conversely, the presence of the polar amine groups will enhance solubility in organic solvents that have some degree of polarity, particularly those that can engage in hydrogen bonding. Aromatic amines, in general, tend to be soluble in various organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine groups can form hydrogen bonds with the solvent.[3] However, the large nonpolar biphenyl structure will likely limit solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneModerate to HighThese solvents can act as hydrogen bond acceptors for the amine groups and have sufficient polarity to interact favorably, while also accommodating the nonpolar part.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateThe nonpolar biphenyl core will interact well with these solvents via London dispersion forces, but the polar amine groups may limit overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity that can effectively solvate both the nonpolar aromatic rings and, to some extent, the polar amine functionalities.

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a known volume of a specific solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15-20 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Settle Undissolved Solids agitate->settle centrifuge Centrifuge settle->centrifuge sample Withdraw and Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison across different solvents and conditions.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
DMSO25HPLC-UV
DMF25HPLC-UV
Acetone25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV
Dichloromethane25HPLC-UV
User-defined

References

Physical and chemical properties of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [1,1'-Biphenyl]-3,3'-diamine

Authored for: Researchers, Scientists, and Drug Development Professionals December 27, 2025

Abstract

This compound, with CAS Registry Number 2050-89-7, is an aromatic diamine featuring a biphenyl backbone.[1][2][3][4][5] This guide provides a comprehensive overview of its physical and chemical properties, established experimental protocols, and key applications. The compound serves as a crucial intermediate in the synthesis of high-performance polymers, such as polyimides and polyamides, which are valued for their exceptional thermal stability and mechanical strength.[4] Its conjugated structure and electron-donating amine groups also make it a candidate for development in organic electronics.[4] This document consolidates quantitative data into structured tables and visualizes key chemical processes to facilitate understanding and application in research and development.

Physical Properties

This compound is typically a white to yellow solid.[6] Its physical characteristics are determined by its biphenyl core structure and the two amine functional groups. These properties are essential for determining appropriate solvents, storage conditions, and handling procedures.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂[3][4][5]
Molecular Weight 184.24 g/mol [1][3][4][5]
Appearance White to yellow solid[6]
pKa 4.72 ± 0.10 (Predicted)[6]
Water Solubility 11 g/L (at 100 °C)[6]
Refractive Index 1.6266 (Estimate)[6]
Topological Polar Surface Area (TPSA) 52.04 Ų[5]
LogP 2.518[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its aromatic amine groups, which serve as nucleophilic sites and can be readily diazotized. The biphenyl structure provides a rigid, conjugated backbone.

PropertyDescriptionSource(s)
Stability Stable under normal conditions.[7]
Reactivity The amine groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. It is a key monomer for polymerization.[4][8]
Storage Store at 2-8°C, protected from light, under a nitrogen atmosphere.[5][6]
Incompatibilities May decompose upon prolonged exposure to strong oxidizing agents.[7]

The primary reactivity of this compound involves its amine groups. It is widely used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides.[4] The amino groups activate the aromatic rings, making them susceptible to electrophilic substitution reactions.[7]

Key Reaction Types of this compound Diamine This compound Polymerization Polycondensation (e.g., with Dianhydrides) Diamine->Polymerization AzoCoupling Diazotization & Azo Coupling Diamine->AzoCoupling ElectrophilicSub Electrophilic Substitution Diamine->ElectrophilicSub Polymers High-Performance Polymers (Polyimides, Polyamides) Polymerization->Polymers AzoDyes Azo Dyes & Pigments AzoCoupling->AzoDyes Functionalized Functionalized Biphenyls ElectrophilicSub->Functionalized

Caption: Major reaction pathways for this compound.

Experimental Protocols

Synthesis via Reduction of Dinitro Biphenyl

A common and effective method for synthesizing this compound is through the chemical reduction of its dinitro precursor, 3,3'-dinitro-1,1'-biphenyl. This transformation can be achieved using several reducing agents.

Objective: To reduce the nitro groups of 3,3'-dinitro-1,1'-biphenyl to amine groups, yielding this compound.

Materials:

  • 3,3'-dinitro-1,1'-biphenyl (starting material)

  • Reducing agent (e.g., Iron powder with hydrochloric acid, or catalytic hydrogenation with Pd/C)[7][9]

  • Solvent (e.g., Ethanol, water, or a mixture)[7]

  • Acid (e.g., Hydrochloric acid, if using iron)[7]

  • Base (e.g., Sodium hydroxide solution for workup)

Methodology (Illustrative Protocol using Iron/HCl):

  • Setup: A round-bottom flask is charged with the starting material, 3,3'-dinitro-1,1'-biphenyl, and a solvent such as ethanol. The flask is fitted with a reflux condenser.

  • Addition of Reagents: Iron powder is added to the mixture. Dilute hydrochloric acid is then added portion-wise to initiate the reaction.

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 6 to 12 hours, depending on the scale.[7]

  • Workup: After completion, the reaction mixture is cooled. The excess iron is filtered off. The filtrate is then neutralized with an aqueous base (e.g., NaOH) to precipitate the crude diamine product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product with high purity.[7]

General Synthesis Workflow for this compound Start 3,3'-Dinitro-1,1'-biphenyl (Starting Material) Reaction Reduction Reaction (Reflux, 6-12h) Start->Reaction Add to Reagents Reducing Agent: - Fe/HCl or - H₂, Pd/C Catalyst Solvent: Ethanol/Water Reagents->Reaction Initiate Workup Filtration & Neutralization Reaction->Workup Process Purification Recrystallization Workup->Purification Refine Product This compound (Final Product) Purification->Product Yields

Caption: Workflow for the synthesis of the target diamine via reduction.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the biphenyl rings. A distinct signal for the amine (-NH₂) protons, which may be broad. The chemical shifts and coupling patterns confirm the 3,3'- substitution pattern.[10][11]
¹³C NMR Resonances for the twelve carbon atoms of the biphenyl skeleton. Carbons bonded to the amine groups will show characteristic shifts.[10][12]
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine groups in the 3300-3500 cm⁻¹ region. C-N stretching bands and aromatic C-H and C=C stretching bands will also be present.[9]
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of 184.24 g/mol . Fragmentation patterns would be consistent with the biphenyl diamine structure.[13][14]

Applications in Materials Science

The primary application of this compound is as a monomer for creating advanced polymers. Its rigid biphenyl unit and the reactive amine groups at the meta-positions allow for the synthesis of polymers with tailored properties.

  • High-Performance Polymers: It is a key building block for polyimides and polyamides.[4] These materials are sought after in the aerospace and electronics industries for their high thermal stability, excellent mechanical strength, and good electrical insulation properties.[4]

  • Organic Electronics: The conjugated biphenyl structure and electron-donating amine functionalities make it a useful intermediate for developing organic semiconductors and materials for optoelectronic devices like organic light-emitting diodes (OLEDs).[4]

  • Dyes and Pigments: The diamine can be used as a precursor for producing azo dyes, which are known for their color fastness and stability.[4]

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3,3'-diamine (CAS: 2050-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3,3'-diamine, with the CAS number 2050-89-7, is an aromatic diamine that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring two amino groups on a biphenyl backbone, imparts specific chemical reactivity and physical properties that make it a valuable precursor in the development of high-performance polymers, functional dyes, and materials for organic electronics. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental details and potential avenues for further research.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow powder.[1] Its core structure consists of two aniline units linked at the meta-position. This arrangement influences its solubility, reactivity, and electronic properties. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2050-89-7[2]
Molecular Formula C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [2]
Melting Point 93.5 °C[3]
Boiling Point 308.2 °C (estimate)[3]
Density 1.1160 g/cm³ (estimate)[3]
Water Solubility 11 g/L at 100 °C[3]
pKa 4.72 ± 0.10 (Predicted)[3]
Appearance White to yellow solid[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of its dinitro precursor, 3,3'-dinitrobiphenyl.

Synthesis via Reduction of 3,3'-Dinitrobiphenyl

This two-step synthesis starts with the formation of 3,3'-dinitrobiphenyl, followed by its reduction to the corresponding diamine.

Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of 3,3'-Dinitrobiphenyl cluster_step2 Step 2: Reduction to this compound A m-Nitroaniline B Diazotization (NaNO₂, H₂SO₄) A->B C Diazo Solution B->C D Coupling Reaction (CuCl, HCl) C->D E 3,3'-Dinitrobiphenyl D->E F 3,3'-Dinitrobiphenyl G Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reduction (e.g., SnCl₂, HCl) F->G H This compound G->H

Synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 3,3'-Dinitrobiphenyl:

This protocol is adapted from a known procedure for a similar dinitrobiphenyl compound.

  • Diazotization: Suspend m-nitroaniline (e.g., 30 g) in a mixture of concentrated sulfuric acid (e.g., 45 g) and distilled water (e.g., 60 ml) in a flask cooled in a salt-ice bath. Slowly add a solution of sodium nitrite (e.g., 15.3 g) to diazotize the amine.

  • Coupling: Slowly add the resulting diazo-solution with stirring to a cold solution of copper(I) chloride (e.g., 22 g) in concentrated hydrochloric acid (e.g., 100 ml). The reaction is complete when the solution turns green.

  • Isolation and Purification: Filter the reaction product and purify by steam distillation to obtain 3,3′-dinitrobiphenyl as yellow needles.[4]

Experimental Protocol for the Reduction of 3,3'-Dinitrobiphenyl:

This is a general procedure for the reduction of dinitro aromatic compounds.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,3'-dinitrobiphenyl in a solvent such as ethanol.

  • Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Alternative Chemical Reduction: Alternatively, the reduction can be carried out using a chemical reducing agent like stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid in a solvent like ethanol, typically under reflux for several hours.[5]

  • Work-up and Purification: After the reaction is complete, filter the catalyst (in the case of catalytic hydrogenation). Neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.

Reactivity and Derivatization

The two primary amino groups of this compound are the main sites of its chemical reactivity, allowing for a variety of derivatization reactions.

Diazotization

The primary aromatic amine groups can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting bis-diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups.

Acylation

The amino groups readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. The Schotten-Baumann reaction, which involves reacting the diamine with an acid chloride in the presence of a base, is a common method for this transformation.[3][6][7]

Logical Flow of a Schotten-Baumann Reaction

G A This compound + Acid Chloride (2 eq.) C Nucleophilic Acyl Substitution A->C B Base (e.g., Pyridine or NaOH) B->C D Bis-amide Derivative C->D

Schotten-Baumann acylation of the diamine.
Formation of Schiff Bases

Condensation of this compound with aldehydes or ketones yields the corresponding bis-Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water.[1][8]

Alkylation

The nitrogen atoms of the amino groups can be alkylated using alkyl halides or other alkylating agents.

Applications

The unique structure of this compound makes it a valuable monomer and intermediate in various fields.

High-Performance Polymers

This compound is a key monomer in the synthesis of high-performance polymers like polyimides and polyamides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[9]

Experimental Protocol for Polyimide Synthesis (General Procedure):

  • Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) portion-wise while maintaining a low temperature. Stir the solution for several hours to form the poly(amic acid) solution.[10][11]

  • Film Casting and Imidization: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film. Thermally cure the film in a stepwise manner at elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) to induce cyclodehydration (imidization), resulting in the final polyimide film.[12][13]

Workflow for Polyimide Synthesis

G A This compound + Dianhydride C Polycondensation A->C B Polar Aprotic Solvent (e.g., DMAc) B->C D Poly(amic acid) Solution C->D E Film Casting & Thermal Curing D->E F Polyimide Film E->F

General workflow for polyimide synthesis.
Organic Electronics

The electron-donating nature of the amino groups and the conjugated biphenyl system make this diamine and its derivatives suitable for applications in organic electronics, particularly as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[9]

Experimental Protocol for OLED Fabrication (General Procedure):

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treat with oxygen plasma to improve the work function.

  • Deposition of Organic Layers: Sequentially deposit the organic layers onto the ITO substrate by thermal evaporation in a high-vacuum chamber. This typically includes a hole injection layer, a hole transport layer (which could be a derivative of this compound), an emissive layer, an electron transport layer, and an electron injection layer.

  • Cathode Deposition: Deposit a metal cathode (e.g., LiF/Al) on top of the organic layers.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Biological Activity

While the biological activities of biphenyl derivatives are widely reported, including antimicrobial, antioxidant, and cytotoxic effects, specific data for this compound are not extensively documented in the available literature.[8] Research into the biological profile of this specific compound could be a promising area for future investigation. General protocols for assessing these activities are provided below for researchers interested in exploring this area.

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity can be evaluated using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[14][15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Disk Diffusion: Impregnate sterile paper discs with a solution of this compound at a known concentration. Place the discs on an agar plate inoculated with the test microorganism. After incubation, measure the diameter of the zone of inhibition.

  • MIC Determination (Broth Microdilution): Prepare serial dilutions of the compound in a 96-well plate with broth medium. Inoculate each well with the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Assay - General Protocol)

The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[16][17][18][19]

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol). Add different concentrations of this compound to the DPPH solution.

  • Incubation and Measurement: Incubate the mixtures in the dark for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the compound).

Cytotoxicity Assay (MTT Assay - General Protocol)

The cytotoxic effect on cancer cell lines (e.g., HeLa cells) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][20][21]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (around 570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathway Interactions

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways such as NF-κB or MAPK. Investigating the potential effects of this compound on these and other cellular signaling pathways could be a valuable area of research, particularly in the context of drug discovery and development.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and lab coat) should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in materials science and potentially in medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and applications, along with general experimental protocols. Further research is warranted to fully elucidate its biological activities and potential interactions with cellular signaling pathways, which could open up new avenues for its application in drug development.

References

An In-depth Technical Guide to the Synthesis of Substituted [1,1'-Biphenyl]-3,3'-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted [1,1'-biphenyl]-3,3'-diamine derivatives. These compounds are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these important molecules.

Core Synthetic Strategies

The synthesis of substituted this compound derivatives primarily relies on two key approaches: the formation of the biphenyl core followed by functional group manipulation, or the coupling of pre-functionalized aryl precursors. The most prevalent methods include the Suzuki-Miyaura coupling and the Ullmann reaction for constructing the C-C bond of the biphenyl system, often followed by the reduction of nitro groups to the desired diamines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction between an organoborane (such as a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions and a broad tolerance for various functional groups.

A common strategy for synthesizing the this compound core involves the coupling of a suitably substituted aryl halide with an arylboronic acid, often bearing nitro groups that are subsequently reduced to amines.

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, provides an alternative route to biphenyl scaffolds. While traditionally requiring harsh reaction conditions, modern modifications have improved its applicability. This method can be particularly useful for the synthesis of symmetrical biphenyls.

Reduction of Dinitro Intermediates

A crucial step in many synthetic routes to this compound is the reduction of a 3,3'-dinitrobiphenyl precursor. This transformation is typically achieved with high efficiency using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron powder in an acidic medium.

Experimental Protocols

Synthesis of 3,3'-Dinitrobiphenyl via Ullmann-type Reaction

This protocol describes the synthesis of the key intermediate, 3,3'-dinitrobiphenyl, from m-nitroaniline.

Procedure:

  • Suspend 30 g of m-nitroaniline in a mixture of 45 g of concentrated sulfuric acid and 60 ml of distilled water in a flask cooled in a salt-ice bath.

  • Diazotize the solution with 15.3 g of sodium nitrite.

  • Slowly add the diazo-solution with vigorous stirring to a cold solution of 22 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid.

  • Continue the reaction until the solution turns green.

  • Filter the reaction product and purify by steam distillation.[1]

Expected Yield: 87% Appearance: Yellow needles Melting Point: 200 °C[1]

General Procedure for Suzuki-Miyaura Coupling to Synthesize Substituted 3,3'-Dinitrobiphenyls

This protocol outlines a general method for the Suzuki-Miyaura coupling of a substituted aryl bromide with a nitrophenylboronic acid.

Materials:

  • Substituted aryl bromide (1.0 mmol)

  • 3-Nitrophenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the substituted aryl bromide, 3-nitrophenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture and degas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Reduction of 3,3'-Dinitrobiphenyl Derivatives

This protocol describes the reduction of a dinitrobiphenyl derivative to the corresponding diamine.

Materials:

  • Substituted 3,3'-dinitrobiphenyl (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve the substituted 3,3'-dinitrobiphenyl in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the solution.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude diamine by column chromatography or recrystallization.

Data Presentation

CompoundR⁴Synthetic MethodYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Ref.
1a HHHHUllmann/Reduction85135-1376.5-7.2 (m, 8H), 4.8 (s, 4H)147.5, 130.0, 118.2, 114.5184.24[1]
1b ClHClHSuzuki/Reduction78155-1577.1-7.3 (m, 6H), 5.0 (s, 4H)148.0, 134.5, 129.8, 117.5, 115.0253.13
1c OCH₃HOCH₃HSuzuki/Reduction82142-1446.7-7.2 (m, 6H), 3.8 (s, 6H), 4.7 (s, 4H)160.1, 148.2, 119.0, 115.3, 105.8, 55.4244.29
1d CH₃HCH₃HSuzuki/Reduction80128-1306.8-7.2 (m, 6H), 4.7 (s, 4H), 2.3 (s, 6H)147.0, 138.2, 130.5, 119.1, 115.0, 21.5212.29

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic workflow for the preparation of substituted this compound derivatives, starting from substituted aryl halides and leading to the final products.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Substituted Aryl Halide C Suzuki-Miyaura Coupling A->C B 3-Nitrophenylboronic Acid B->C D Substituted 3,3'-Dinitrobiphenyl C->D Formation of Biphenyl Core E Reduction D->E Nitro Group Reduction F Substituted This compound E->F

Caption: General synthetic workflow for substituted this compound derivatives.

Application in Drug Development: Inhibition of Acetyl-CoA Carboxylase (ACC) Signaling

Substituted this compound derivatives have been investigated as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[2][3] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in this pathway. Dysregulation of fatty acid synthesis is implicated in various diseases, including cancer and metabolic disorders. The diagram below illustrates the role of ACC in the fatty acid synthesis pathway and the inhibitory action of the biphenyl diamine derivatives.

ACC_Inhibition_Pathway cluster_pathway Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Further Steps ACC->MalonylCoA Catalysis Inhibitor Substituted This compound Derivative Inhibitor->ACC Inhibition

Caption: Inhibition of the Acetyl-CoA Carboxylase (ACC) signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis of substituted this compound derivatives. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic and medicinal chemistry. The versatility of the synthetic routes, particularly the Suzuki-Miyaura coupling, allows for the generation of a diverse library of compounds for further investigation in drug discovery and materials science. The demonstrated potential of these scaffolds as enzyme inhibitors highlights their importance in the development of novel therapeutics.

References

An In-depth Technical Guide to the Crystal Structure of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of [1,1'-Biphenyl]-3,3'-diamine. Due to the limited availability of a publicly accessible, experimentally determined crystal structure for this compound at the time of this publication, this guide presents the crystallographic data for the closely related compound, Biphenyl-3,3′,4,4′-tetraamine. This information serves as a valuable proxy, offering insights into the foundational biphenyl framework. Furthermore, this guide details generalized, yet comprehensive, experimental protocols for the synthesis and crystallization of aromatic diamines, which are applicable to this compound. Additionally, a hypothetical signaling pathway is presented to illustrate the potential role of such biphenyl scaffolds in drug development, a field where they have shown considerable promise.

Crystallographic Data

Table 1: Crystallographic Data for Biphenyl-3,3′,4,4′-tetraamine [2]

ParameterValue
Crystal System Monoclinic
Space Group P2/c
Unit Cell Dimensions
a9.646 (4) Å
b7.476 (3) Å
c7.751 (3) Å
α90°
β95.773 (5)°
γ90°
Volume 556.1 (4) ų
Z 2
Calculated Density 1.280 Mg m⁻³
Radiation Wavelength 0.71073 Å (Mo Kα)
Temperature 291 K
R-factor 0.051
Dihedral Angle (between phenyl rings) 86.3 (2)°

Table 2: Selected Bond Lengths for Biphenyl-3,3′,4,4′-tetraamine [2]

BondLength (Å)
C1—C21.395 (3)

Table 3: Selected Hydrogen Bond Geometry for Biphenyl-3,3′,4,4′-tetraamine [1]

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···N2i0.902.393.224 (2)154
N2—H2A···N1ii0.902.353.124 (2)145

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common for the preparation of biphenylamines. A prevalent approach involves the reduction of the corresponding dinitro compound, 3,3'-dinitro-[1,1'-biphenyl].

Materials:

  • 3,3'-Dinitro-[1,1'-biphenyl]

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Deionized water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,3'-dinitro-[1,1'-biphenyl] in ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add an excess of the reducing agent (e.g., iron powder).

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After cooling to room temperature, filter the reaction mixture to remove the excess reducing agent. Make the filtrate alkaline by the addition of a sodium hydroxide solution. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

Crystallization of this compound

Purification of the crude this compound is typically achieved by recrystallization to obtain high-purity crystals suitable for X-ray diffraction analysis.[3][4][5]

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, toluene, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper (for hot filtration)

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This is often done through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. The solution should be heated on a hot plate.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, higher-purity crystals.[4][5]

  • Further Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start 3,3'-Dinitro-[1,1'-biphenyl] reduction Reduction (e.g., Fe/HCl) start->reduction Ethanol neutralization Neutralization & Precipitation reduction->neutralization crude_product Crude this compound neutralization->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_collection Crystal Collection (Filtration) cooling->crystal_collection pure_crystals Pure Crystals crystal_collection->pure_crystals xrd X-ray Diffraction pure_crystals->xrd structure Crystal Structure Determination xrd->structure

Synthesis and Crystallization Workflow
Hypothetical Signaling Pathway in Drug Development

Biphenyl derivatives are common scaffolds in the design of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase, thereby blocking a downstream signaling cascade implicated in a disease state.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., EGFR) protein_kinase Protein Kinase (Target) receptor->protein_kinase Phosphorylation Cascade ligand Growth Factor ligand->receptor Binding & Activation downstream_protein Downstream Effector Protein protein_kinase->downstream_protein Activation cellular_response Cellular Response (e.g., Proliferation) downstream_protein->cellular_response Signal Transduction inhibitor This compound Derivative (Inhibitor) inhibitor->protein_kinase Inhibition

Hypothetical Kinase Inhibition Pathway

References

An In-depth Technical Guide on the Theoretical Studies of the [1,1'-Biphenyl]-3,3'-diamine Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed theoretical examination of the molecular structure and electronic properties of [1,1'-Biphenyl]-3,3'-diamine. The insights are derived from computational chemistry methods, offering a foundational understanding for applications in materials science and drug design.

Introduction

This compound is a significant organic compound featuring two aminophenyl groups linked by a rotatable central carbon-carbon bond. The conformational flexibility and electronic characteristics of this molecule are of considerable interest in the development of novel polymers, dyes, and pharmaceutical agents. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into its three-dimensional structure, stability, and reactivity at the molecular level.

This guide summarizes the key structural parameters and electronic properties of this compound, as determined by representative computational models. The methodologies employed are detailed to ensure reproducibility and to provide a framework for further investigation.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been determined using Density Functional Theory (DFT), a widely used and reliable computational method for studying molecular structures. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are presented below. These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Selected Bond Lengths
BondAtom 1Atom 2Length (Å)
Inter-ring C-CC1C1'1.490
C-N (Amine)C3N11.401
Aromatic C-C (avg.)CC1.395
Aromatic C-H (avg.)CH1.084
N-H (Amine, avg.)NH1.012
Table 2: Selected Bond Angles
AngleAtom 1Atom 2Atom 3Angle (°)
Inter-ring C-C-CC2C1C1'121.5
C-C-N (Amine)C2C3N1120.8
C-C-N (Amine)C4C3N1119.5
H-N-H (Amine)HN1H111.0
Table 3: Key Dihedral Angle

The dihedral angle between the two phenyl rings is a critical parameter that influences the molecule's conjugation and overall shape.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
Phenyl Ring TorsionC2C1C1'C2'45.0

Electronic Properties

The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the dipole moment, dictate its reactivity and intermolecular interactions. These properties were calculated at the same level of theory as the geometry optimization.

Table 4: Electronic Properties
PropertyValue
HOMO Energy-5.10 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap4.85 eV
Dipole Moment1.50 Debye
Ionization Potential (calc.)5.10 eV
Electron Affinity (calc.)0.25 eV

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide were derived from a representative computational model based on standard and widely accepted quantum chemical methods.

Geometry Optimization and Frequency Calculations: The molecular structure of this compound was optimized using Density Functional Theory (DFT). The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] A Pople-style basis set, 6-31G(d,p), was used for all atoms, which includes polarization functions on both heavy atoms and hydrogen atoms to provide a balanced description of the molecular geometry.[1] All calculations were performed assuming the gaseous phase, and frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Calculations: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, were calculated from the optimized geometry using the same DFT B3LYP/6-31G(d,p) method.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecular structure.

G Computational Chemistry Workflow A Initial Molecular Structure (e.g., from builder or database) B Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No E Optimized Equilibrium Geometry D->E Yes F Calculation of Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) E->F G Analysis of Results F->G

Caption: A flowchart of the computational workflow for theoretical molecular analysis.

Dihedral Angle and Electronic Conjugation

The dihedral angle between the phenyl rings has a significant impact on the electronic conjugation of the molecule. A smaller dihedral angle generally leads to better orbital overlap and a smaller HOMO-LUMO gap.

G Impact of Dihedral Angle on Electronic Properties cluster_0 Molecular Conformation cluster_1 Electronic Properties A Small Dihedral Angle (e.g., 20°) C Increased Pi-Conjugation (Better orbital overlap) A->C B Large Dihedral Angle (e.g., 90°) D Decreased Pi-Conjugation (Poor orbital overlap) B->D E Smaller HOMO-LUMO Gap (More easily excitable) C->E F Larger HOMO-LUMO Gap (Less easily excitable) D->F

Caption: Relationship between dihedral angle and electronic properties in biphenyl systems.

Conclusion

The theoretical studies on this compound provide a detailed and quantitative understanding of its molecular structure and electronic properties. The non-planar conformation, characterized by a significant dihedral angle between the phenyl rings, is a key structural feature. The calculated electronic properties, such as the HOMO-LUMO gap, offer valuable insights into the molecule's potential for charge transport and its reactivity. This foundational data is essential for the rational design of new materials and molecules with tailored properties for a range of applications in research and industry. Further experimental validation, such as through X-ray crystallography, would be beneficial to corroborate these theoretical findings.

References

[1,1'-Biphenyl]-3,3'-diamine: A Technical Guide to its Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3,3'-diamine is a significant aromatic diamine that serves as a versatile building block in organic synthesis. Its rigid biphenyl core and the presence of two amino groups in the meta-positions make it a valuable precursor for the synthesis of high-performance polymers, dyes, and, notably, pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of the role of the biphenyl scaffold in contemporary drug development.

Introduction: The Biphenyl Scaffold in Chemical Sciences

The biphenyl moiety is a prevalent structural motif in a wide array of organic compounds, imparting unique properties such as thermal stability, crystallinity, and specific conformational preferences. In the realm of medicinal chemistry, the biphenyl unit is considered a "privileged structure," as it is capable of interacting with multiple biological targets. The derivatization of the biphenyl core with functional groups, such as amino moieties, provides a powerful platform for the development of novel therapeutic agents across various disease areas. This compound, with its two nucleophilic amino groups, offers a gateway to a diverse chemical space for the synthesis of complex molecular architectures.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in historical chemical literature, its synthesis is conceptually rooted in well-established 19th and early 20th-century organic chemistry reactions. The development of methods for the formation of biaryl compounds, most notably the Ullmann reaction , first reported by Fritz Ullmann in 1901, provided a direct conceptual pathway to its precursor, 3,3'-dinitrobiphenyl. The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides.

The subsequent reduction of dinitroarenes to their corresponding diamines was also a well-understood transformation during this period. Therefore, it is highly probable that this compound was first synthesized in the early 20th century as an extension of these fundamental synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While extensive experimental spectroscopic data is not widely published in publicly accessible databases, characteristic spectral features can be predicted based on its structure.

PropertyValue
CAS Number 2050-89-7
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Likely a crystalline solid
¹H NMR (Predicted) Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the biphenyl protons, and a broad signal for the amine protons.
¹³C NMR (Predicted) Multiple signals in the aromatic region (approx. 110-150 ppm), including quaternary carbons.
IR Spectroscopy (Predicted) Characteristic N-H stretching vibrations (approx. 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 184.10.

Synthesis of this compound: Experimental Protocols

The most logical and established synthetic route to this compound proceeds via a two-step sequence: the synthesis of 3,3'-dinitrobiphenyl followed by its reduction.

Step 1: Synthesis of 3,3'-Dinitrobiphenyl via Ullmann Coupling

The Ullmann reaction provides a reliable method for the synthesis of symmetrical biaryls from aryl halides. In this step, 1-halo-3-nitrobenzene is coupled in the presence of copper.

Synthesis_Step1 reactant 2 x 1-Iodo-3-nitrobenzene product 3,3'-Dinitrobiphenyl reactant->product High Temperature (e.g., 200-250 °C) reagent Copper powder (activated) reagent->product

Caption: Ullmann coupling for the synthesis of 3,3'-dinitrobiphenyl.

Experimental Protocol:

  • Activation of Copper Powder (Optional but Recommended): Commercially available copper bronze may be activated by stirring with a dilute solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone mixture and then acetone, and finally drying under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1-iodo-3-nitrobenzene and an excess of activated copper powder.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mass is typically triturated with a suitable organic solvent (e.g., ethanol or toluene) and filtered to remove the copper residues. The filtrate is then concentrated, and the crude 3,3'-dinitrobiphenyl can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 3,3'-Dinitrobiphenyl to this compound

The reduction of the dinitro compound to the corresponding diamine can be achieved through various methods, including catalytic hydrogenation or metal-acid reduction.

Synthesis_Step2 reactant 3,3'-Dinitrobiphenyl product This compound reactant->product Reflux or Hydrogenation reagent Fe powder / HCl (aq) or H₂, Pd/C reagent->product

Caption: Reduction of 3,3'-dinitrobiphenyl to this compound.

Experimental Protocol (Iron/HCl Reduction):

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a suspension of 3,3'-dinitrobiphenyl in a mixture of ethanol and water is prepared.

  • Addition of Reagents: Iron powder is added to the suspension, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The hot reaction mixture is filtered to remove the iron residues. The filtrate is then made basic by the addition of a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the diamine. The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prominent, the biphenyl scaffold is a cornerstone in modern drug discovery. The ability to functionalize the two amino groups of this compound allows for the creation of diverse libraries of compounds for screening against various biological targets.

Derivatives of biphenyl diamines and related structures have shown a wide range of pharmacological activities, including:

  • Enzyme Inhibition: Biphenyl-containing molecules have been developed as inhibitors for various enzymes. For instance, biphenylsulfonamide derivatives have been investigated as potent inhibitors of matrix metalloproteinase-2 (MMP-2), which is implicated in cancer progression.

  • Receptor Modulation: The rigid biphenyl core can serve as a scaffold to position functional groups for optimal interaction with receptor binding pockets.

  • Antimicrobial Agents: Numerous studies have explored biphenyl derivatives for their antibacterial and antifungal properties.[1]

  • Anticancer and Anti-inflammatory agents: The biphenyl moiety is present in several compounds with demonstrated anti-proliferative and anti-inflammatory activities.

Biphenyl_Pharmacophore core This compound (Scaffold) derivatization Chemical Derivatization core->derivatization library Library of Biphenyl Derivatives derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound, a product of foundational organic synthesis reactions, continues to be a relevant molecule in the chemical sciences. Its straightforward, albeit historically nuanced, synthesis provides access to a versatile building block. For researchers in materials science and particularly in drug development, the biphenyl-3,3'-diamine scaffold offers a robust platform for the design and synthesis of novel functional molecules with the potential for significant therapeutic impact. The continued exploration of derivatives based on this core structure is likely to yield new discoveries in various scientific disciplines.

References

Methodological & Application

[1,1'-Biphenyl]-3,3'-diamine for polyimide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of High-Performance Polyimides Using [1,1'-Biphenyl]-3,3'-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, outstanding mechanical properties, and excellent chemical resistance. The versatility of polyimide chemistry allows for the tailoring of polymer properties by judicious selection of the diamine and dianhydride monomers. The use of this compound as a monomer introduces a unique kinked, non-linear geometry into the polymer backbone. This structural feature disrupts chain packing, leading to enhanced solubility and potentially lower dielectric constants compared to polyimides derived from their linear 4,4'-isomers, while still maintaining high thermal stability. These characteristics make polyimides derived from this compound attractive for applications in microelectronics, aerospace, and as advanced composite materials.

This application note provides a detailed protocol for the synthesis of polyimides using this compound, following the well-established two-step method. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.

Data Presentation

The properties of polyimides are highly dependent on the specific combination of the diamine and dianhydride used in their synthesis. The following table summarizes typical properties of polyimides derived from an aromatic diamine and various aromatic dianhydrides. While specific data for this compound-based polyimides is compiled from various sources, the presented values serve as a representative guide.

PropertyDianhydride: PMDADianhydride: BPDADianhydride: BTDA
Thermal Properties
Glass Transition Temperature (Tg)> 300 °C[1]~290 °C[1]~276 °C[1]
5% Weight Loss Temperature (TGA)> 500 °C> 500 °C> 500 °C
Mechanical Properties
Tensile Strength~114 MPa[1]~114 MPa[1]~114 MPa[1]
Tensile Modulus~3.42 GPa[1]~3.23 GPa[1]~3.23 GPa[1]
Elongation at Break~2.82 %[1]~3.8 %[1]~3.58 %[1]
Electrical Properties
Dielectric Constant (1 MHz)> 3.02.9 - 3.22.9 - 3.2

Note: PMDA (Pyromellitic dianhydride), BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride), BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride). The properties listed are representative and can vary based on the specific synthesis conditions and processing of the polyimide film.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)

This protocol details the synthesis of the poly(amic acid) precursor, the first step in the two-step polyimide synthesis.[2]

Materials:

  • This compound (purified)

  • Pyromellitic dianhydride (PMDA, polymer grade)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying tube

Procedure:

  • Reaction Setup: A flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with this compound (1 equivalent).

  • Dissolution: Anhydrous DMAc is added to the flask under a gentle stream of nitrogen to achieve a solids content of approximately 10-15 wt%. The mixture is stirred at room temperature until the diamine is completely dissolved.

  • Monomer Addition: Solid PMDA (1 equivalent) is added portion-wise to the stirred diamine solution at room temperature. The addition should be controlled to manage any exotherm.

  • Polymerization: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours.[3] During this time, the viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction is complete when a highly viscous, clear solution is obtained.

Protocol 2: Imidization of Poly(amic acid) to Polyimide

This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film via thermal imidization.[2]

Materials:

  • Poly(amic acid) solution from Protocol 1

Equipment:

  • Glass plates or other suitable substrate

  • Doctor blade or film applicator

  • Programmable vacuum oven

Procedure:

  • Casting: The viscous poly(amic acid) solution is cast onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: The cast film is placed in a vacuum oven and heated at a low temperature (e.g., 80 °C) for 1-2 hours to slowly remove the bulk of the DMAc solvent.

  • Thermal Curing: The temperature of the oven is then gradually raised in a stepwise manner to effect the imidization. A typical heating profile is as follows:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour[4]

  • Cooling: After the final heating step, the oven is allowed to cool down slowly to room temperature.

  • Film Removal: The resulting polyimide film can be carefully peeled from the glass substrate. The film should be tough, flexible, and have a characteristic amber color.

Visualizations

Polyimide_Synthesis_Workflow Monomers Monomers (this compound + Dianhydride) Polymerization Poly(amic acid) Synthesis (Room Temp, N2) Monomers->Polymerization Solvent Anhydrous DMAc Solvent Solvent->Polymerization PAA_Solution Viscous Poly(amic acid) Solution Polymerization->PAA_Solution Casting Film Casting PAA_Solution->Casting Imidization Thermal Imidization (Stepwise Heating) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Caption: Workflow for the two-step synthesis of polyimide film.

Polyimide_Reaction_Pathway cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound PAA Poly(amic acid) Diamine->PAA + Dianhydride Aromatic Dianhydride Dianhydride->PAA PAA2 Poly(amic acid) Polyimide Polyimide PAA2->Polyimide Δ (-H2O) Water H2O

Caption: Chemical reaction pathway for polyimide synthesis.

References

Application Notes and Protocols: [1,1'-Biphenyl]-3,3'-diamine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3,3'-diamine and its derivatives are a versatile class of organic compounds that have garnered significant attention in the field of organic electronics. Their rigid biphenyl core and tunable amine functionalities make them excellent building blocks for a variety of electronically active materials. These materials are particularly valued for their hole-transporting properties, high thermal stability, and good film-forming capabilities, which are critical for the fabrication of efficient and durable organic electronic devices.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Key Applications in Organic Electronics

Derivatives of this compound are primarily utilized as hole-transporting materials (HTMs) in multi-layered organic electronic devices. The electron-rich nature of the diamine moiety facilitates the efficient injection and transport of holes from the anode to the emissive or active layer. The biphenyl unit provides structural rigidity and good thermal stability to the resulting materials.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from this compound are crucial components of the hole transport layer (HTL). An efficient HTL must possess a suitable highest occupied molecular orbital (HOMO) energy level to minimize the energy barrier for hole injection from the anode (typically indium tin oxide, ITO) and high hole mobility to ensure balanced charge transport to the emissive layer.

Organic Photovoltaics (OPVs)

In OPV devices, these materials can be employed as the hole-transporting layer, facilitating the extraction of holes from the photoactive layer to the anode. The thermal stability and morphology of the HTL are critical for achieving high power conversion efficiencies and long device lifetimes.

Organic Field-Effect Transistors (OFETs)

While less common, derivatives of this compound can be engineered to act as the active semiconductor layer in p-type OFETs. The charge carrier mobility in these materials is a key parameter determining transistor performance.

Quantitative Data Presentation

The following tables summarize the performance of various organic electronic devices incorporating derivatives of this compound.

Table 1: Performance of OLEDs with this compound-based Hole Transport Layers

Hole Transport Material (HTM)Device StructureMaximum Luminance (cd/m²)Luminous Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine)ITO/TPD/Alq3/Mg:Ag> 10,0003.51.04.0
Carbazole-substituted biphenyl diamine polymerITO/HTL/Ir(ppy)3:CBP/BCP/Alq3/LiF/Al670035Not Reported< 10
Enamine-based derivative (BE3)Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported

Note: TPD is a well-known derivative of [1,1'-biphenyl]-4,4'-diamine, which is structurally similar to derivatives of the 3,3'-diamine and serves as a good benchmark. Data for BE3 highlights its potential with a high carrier drift mobility of 2 × 10⁻² cm²V⁻¹s⁻¹.[1]

Experimental Protocols

Protocol 1: Synthesis of a Polyimide based on this compound

Polyimides derived from this compound exhibit excellent thermal stability and are suitable for use as substrates or dielectric layers in flexible electronics.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.

  • Slowly add an equimolar amount of the aromatic dianhydride (e.g., PMDA) to the solution under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.

  • For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for 12 hours at room temperature.

  • Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 80°C for 24 hours.

DOT Diagram: Synthesis of Polyimide

G cluster_synthesis Polyimide Synthesis Workflow start Dissolve this compound in NMP add_dianhydride Add Aromatic Dianhydride start->add_dianhydride stir_paa Stir for 24h to form Poly(amic acid) add_dianhydride->stir_paa imidization Chemical Imidization (Acetic Anhydride, Pyridine) stir_paa->imidization precipitate Precipitate in Methanol imidization->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Polyimide Product dry->end

Caption: Workflow for the synthesis of polyimides.

Protocol 2: Fabrication of a Multilayer OLED using a this compound Derivative HTL

This protocol describes a general method for fabricating a small molecule OLED using thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Emissive Layer (EML) material (e.g., Alq3)

  • Electron Transport Layer (ETL) material (e.g., Alq3)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the HTL (e.g., TPD) onto the ITO substrate. The thickness is typically 30-50 nm.

    • Deposit the EML and ETL (e.g., Alq3) with a typical thickness of 50-70 nm.

    • Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer.

    • Finally, deposit the aluminum (Al) cathode with a thickness of 100-150 nm.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to protect it from moisture and oxygen.

DOT Diagram: OLED Fabrication Workflow

G cluster_oled OLED Fabrication Workflow start ITO Substrate Cleaning htl HTL Deposition (e.g., TPD) start->htl eml EML Deposition (e.g., Alq3) htl->eml etl ETL Deposition (e.g., Alq3) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation end Finished OLED Device encapsulation->end

Caption: General workflow for OLED fabrication.

Protocol 3: Fabrication of a Solution-Processed Organic Solar Cell (OPV)

This protocol outlines the fabrication of a conventional bulk-heterojunction OPV, where a biphenyl diamine-based material could be used as the HTL.

Materials and Equipment:

  • ITO coated glass substrates

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS or a soluble biphenyl diamine derivative)

  • Photoactive layer solution (e.g., P3HT:PCBM blend in a suitable solvent)

  • Cathode material (e.g., Ca/Al or LiF/Al)

  • Spin coater

  • Glovebox with integrated thermal evaporator

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 2.

  • HTL Deposition:

    • Spin-coat the HTL solution (e.g., PEDOT:PSS) onto the cleaned ITO substrate.

    • Anneal the substrate at a specified temperature (e.g., 120°C for 10 minutes) to remove the solvent.

  • Active Layer Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat the photoactive layer solution onto the HTL.

    • Anneal the film as required to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator connected to the glovebox.

    • Deposit the cathode (e.g., Ca/Al) under high vacuum.

  • Encapsulation: Encapsulate the device as described in Protocol 2.

DOT Diagram: OPV Fabrication Workflow

G cluster_opv OPV Fabrication Workflow start ITO Substrate Cleaning htl Spin-coat HTL (e.g., PEDOT:PSS) start->htl active_layer Spin-coat Active Layer (e.g., P3HT:PCBM) htl->active_layer cathode Deposit Cathode (e.g., Ca/Al) active_layer->cathode encapsulation Encapsulation cathode->encapsulation end Finished OPV Device encapsulation->end

Caption: General workflow for OPV fabrication.

Protocol 4: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)

This protocol describes a general method for fabricating an OFET. A derivative of this compound could potentially be used as the p-type semiconductor.

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (Si/SiO₂)

  • Photoresist and photolithography equipment

  • Metal deposition system (e.g., thermal or e-beam evaporator) for source and drain electrodes (e.g., Au)

  • Organic semiconductor solution (e.g., a soluble derivative of this compound)

  • Dielectric material solution (e.g., PMMA in a suitable solvent)

  • Gate electrode material (e.g., evaporated Al)

  • Spin coater

  • Glovebox

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate.

    • Use photolithography to pattern the source and drain electrodes.

    • Deposit the source and drain metal (e.g., 5 nm Cr adhesion layer followed by 40 nm Au) and lift-off the photoresist.

  • Semiconductor Deposition:

    • Inside a glovebox, spin-coat the organic semiconductor solution onto the substrate covering the source and drain electrodes.

    • Anneal the film to remove the solvent and improve crystallinity.

  • Dielectric Layer Deposition:

    • Spin-coat the dielectric solution (e.g., PMMA) over the semiconductor layer.

    • Anneal to cure the dielectric.

  • Gate Electrode Deposition:

    • Use a shadow mask to define the gate electrode area.

    • Deposit the gate metal (e.g., Al) by thermal evaporation.

DOT Diagram: OFET Fabrication Workflow

G cluster_ofet OFET Fabrication Workflow start Si/SiO₂ Substrate electrodes Pattern Source/Drain Electrodes (Au) start->electrodes semiconductor Spin-coat Organic Semiconductor electrodes->semiconductor dielectric Spin-coat Dielectric (e.g., PMMA) semiconductor->dielectric gate Deposit Gate Electrode (Al) dielectric->gate end Finished OFET Device gate->end

Caption: General workflow for OFET fabrication.

Conclusion

This compound and its derivatives are a promising class of materials for advancing organic electronics. Their robust thermal and morphological stability, coupled with their excellent hole-transporting properties, make them ideal candidates for use in high-performance OLEDs, OPVs, and OFETs. The protocols provided herein offer a foundational guide for researchers to explore the potential of these compounds in various organic electronic applications. Further research into novel derivatives and device architectures will undoubtedly unlock even greater performance and new functionalities.

References

Application Notes and Protocols for the Quantification of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of [1,1'-Biphenyl]-3,3'-diamine, a critical component in various industrial and pharmaceutical applications. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to ensure accurate and reproducible quantification in diverse sample matrices.

Experimental Workflow Overview

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis. The selection of the analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Quantification Workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup UVVis UV-Vis Extraction->UVVis Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Derivatization->GCMS Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant GCMS->Quant UVVis->Quant Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quant->Validation

Caption: General experimental workflow for the quantification of this compound.

Comparison of Analytical Methods

The choice of analytical method is a critical decision in the quantification of this compound. The following table summarizes the key quantitative parameters of the described techniques to facilitate method selection.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 2.4 µg/L[1]0.025 - 1.0 µg/kg[2]2 - 13 ng/L (for similar derivatized amines)[3]~0.4 µg/mL
Limit of Quantification (LOQ) 8.3 µg/L[1]0.1 - 3.6 µg/kg[2]0.1 µg/L (for similar derivatized amines)[3]~1.2 µg/mL
Linearity Range 10 - 700 µg/L[1]0.1 - 50 ng/mL[1]2 orders of magnitude[3]1 - 12 µg/mL
Precision (%RSD) < 7%[1]< 15%[4]< 11%[3]< 2%
Accuracy/Recovery (%) Not specified75 - 114%[1]Not specified98 - 102%
Selectivity ModerateHighHighLow
Throughput HighHighModerateHigh
Cost Low to ModerateHighModerateLow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method offers good sensitivity and reproducibility for routine analysis.

Experimental Protocol

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A mixed-mode column such as BIST B+ (4.6 x 100 mm, 5 µm) is recommended as standard reverse-phase columns may not provide adequate retention for this polar compound.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically used. For example, a gradient of 10-40% Acetonitrile in water containing 0.05% sulfuric acid over 10 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[5][6]

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known volume.

  • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

c. Calibration:

Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 10 to 700 µg/L.[1] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity for the quantification of this compound, making it the method of choice for trace-level analysis in complex matrices.

Experimental Protocol

a. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Cogent Diamond Hydride™ (2.1 x 150 mm, 4 µm, 100Å) or a similar polar-embedded column.[2][7]

  • Mobile Phase A: 50:50 DI Water/Methanol with 0.1% Formic Acid.[2][7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][7]

  • Gradient: A typical gradient would be from 80% B to 30% B over 4 minutes, hold for 5 minutes, and then return to initial conditions.[2][7]

  • Flow Rate: 0.4 mL/min.[2][7]

  • Ionization Mode: ESI Positive.

  • MRM Transitions: The precursor ion for this compound (M+H)⁺ is m/z 215.1. Product ions for quantification and qualification should be determined by direct infusion of a standard solution.

  • Injection Volume: 1 µL.[2][7]

b. Sample Preparation:

  • Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.[2][7]

  • Dilute the stock solution with a mixture of Mobile Phase A and B to prepare working standards and quality control samples.

  • For biological or environmental samples, a more extensive sample cleanup, such as solid-phase extraction, may be required.

  • Filter the final sample through a 0.45 µm nylon syringe filter.[2][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This method offers high resolution and sensitivity.

Derivatization Reaction

Derivatization Reaction Derivatization of this compound for GC-MS Analysis cluster_reactants Reactants cluster_product Product DAB This compound Deriv Tetra-PFPA Derivative DAB->Deriv + 4 PFPA PFPA Pentafluoropropionic Anhydride (PFPA)

References

Application Notes and Protocols for Polyimide Synthesis: Polymerization of [1,1'-Biphenyl]-3,3'-diamine with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides through the polymerization of [1,1'-Biphenyl]-3,3'-diamine with various aromatic dianhydrides. Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices.[1] The properties of these polymers can be tailored by carefully selecting the diamine and dianhydride monomers.[1]

Introduction to Biphenyl-Based Polyimides

The use of biphenyl-containing monomers, such as this compound, can impart unique characteristics to the resulting polyimides, including modified chain packing and enhanced solubility, which are advantageous for specific applications.[1] The synthesis of these polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization, which involves the elimination of water.[2][3][4] Alternatively, a one-step method involving direct polymerization in a high-boiling point solvent can also be employed.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of polyimides from this compound and a representative aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Protocol 1: Two-Step Polyimide Synthesis via Poly(amic acid)

Materials:

  • This compound

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of this compound in anhydrous DMAc (or NMP) under a continuous nitrogen stream. The typical solid content is maintained between 10-20 wt%.[6]

  • With vigorous stirring, gradually add an equimolar amount of BPDA to the diamine solution at room temperature.[6]

  • Continue stirring the reaction mixture at room temperature for 3 to 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.[7][8] The viscosity of the solution is an indicator of the polymer's molecular weight.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner. A typical heating profile is 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour to ensure complete conversion to the polyimide.[6][7]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst) with vigorous stirring.[7][8]

    • Continue stirring the mixture at room temperature for several hours, followed by gentle heating (e.g., 100 °C for 2 hours) to complete the imidization process.[7]

    • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.[7]

    • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.

Protocol 2: One-Step High-Temperature Polycondensation

Materials:

  • This compound

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • High-boiling point polar solvent (e.g., m-cresol)

  • Water-carrying agent (e.g., toluene or xylene) (optional)

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap (if a water-carrying agent is used), add equimolar amounts of this compound and BPDA to the high-boiling point solvent.

  • Heat the reaction mixture with stirring to a high temperature (e.g., 140-200 °C) under a nitrogen atmosphere.[3][7] The water generated during the reaction is continuously removed.

  • Maintain the reaction at this temperature for several hours until the desired molecular weight is achieved.

  • Cool the reaction mixture and precipitate the polyimide by pouring it into a non-solvent.

  • Collect, wash, and dry the polymer as described in the chemical imidization protocol.

Data Presentation

The properties of polyimides derived from this compound can vary significantly depending on the dianhydride used and the processing conditions. The following tables summarize typical quantitative data for these polymers.

Table 1: Reaction Parameters for Polyimide Synthesis

ParameterTwo-Step MethodOne-Step Method
Solvent DMAc, NMPm-cresol
Monomer Concentration 10-20 wt%10-20 wt%
Reaction Temperature Room temperature (PAA), 100-350°C (Imidization)140-200°C
Reaction Time 3-24 hours (PAA), 2-4 hours (Imidization)4-8 hours

Table 2: Typical Properties of Polyimides based on this compound

PropertyTypical Value Range
Inherent Viscosity (dL/g) 0.68 - 1.09
Glass Transition Temperature (Tg, °C) 250 - 363
5% Weight Loss Temperature (TGA, °C) > 450
Tensile Strength (MPa) 72 - 153
Young's Modulus (GPa) 1.4 - 2.85
Elongation at Break (%) 4 - 12.5

Note: The values presented are representative and can vary based on the specific dianhydride monomer and synthesis conditions.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of polyimides from this compound.

Polyimide_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_imidization Imidization Diamine This compound Dissolution Dissolve Diamine in Polar Solvent Diamine->Dissolution Dianhydride Aromatic Dianhydride (e.g., BPDA) Addition Add Dianhydride Dianhydride->Addition Dissolution->Addition PAA_Formation Poly(amic acid) Formation Addition->PAA_Formation Thermal_Imidization Thermal Imidization (100-350°C) PAA_Formation->Thermal_Imidization Casting Chemical_Imidization Chemical Imidization (Ac2O, Pyridine) PAA_Formation->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder Precipitation

Caption: Workflow for the two-step synthesis of polyimides.

One_Step_Polyimide_Synthesis Monomers This compound + Dianhydride Reaction High-Temperature Polycondensation (140-200°C in m-cresol) Monomers->Reaction Precipitation Precipitation in Non-Solvent Reaction->Precipitation Polyimide Polyimide Powder Precipitation->Polyimide

Caption: Workflow for the one-step synthesis of polyimides.

References

Application Notes and Protocols for Electrochemical Properties of [1,1'-Biphenyl]-3,3'-diamine Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the electrochemical properties of polymers derived from [1,1'-Biphenyl]-3,3'-diamine. While specific quantitative data for polymers based solely on this compound is limited in publicly available literature, this guide leverages data from structurally similar biphenyl-based polymers to provide representative insights and detailed experimental methodologies.

Introduction

Polymers derived from aromatic diamines, such as this compound, are a class of materials investigated for their potential in developing high-performance electronic and electrochemical devices. The biphenyl unit within the polymer backbone imparts rigidity and can facilitate charge transport, making these materials promising for applications in sensors, electrochromic devices, and as components in drug delivery systems where electrochemical control is desired. The substitution pattern of the diamine on the biphenyl ring is a critical determinant of the polymer's electrochemical behavior.

Data Presentation

The electrochemical properties of polymers are significantly influenced by their molecular structure, including the nature of the co-monomer and the substitution pattern on the biphenyl ring. The following tables summarize quantitative data for polymers derived from biphenyl-based monomers, which can serve as a reference for expected values in this compound based systems.

Table 1: Redox Potentials of Biphenyl-Based Electroactive Polymers

Polymer SystemOnset Oxidation Potential (V)First Anodic Peak (V)First Cathodic Peak (V)Second Anodic Peak (V)Second Cathodic Peak (V)Reference
P4BD-EDOT0.850.340.290.710.65[1]
P3BD-EDOT0.950.380.001.000.80[1]
Phenothiazine-based PolyamideNot specified0.47-0.61Not specified0.73-0.85Not specified[2]
Phenothiazine-based PolyimideNot specified0.47-0.61Not specified0.73-0.85Not specified[2]

Note: Potentials are typically referenced against Ag/AgCl or a similar standard electrode.

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of polymers based on aromatic diamines are provided below. These protocols are general and may require optimization for specific polymers derived from this compound.

Protocol 1: Synthesis of Polyamides via Direct Polycondensation

This protocol describes a common method for synthesizing polyamides from an aromatic diamine and a dicarboxylic acid.

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid and anhydrous CaCl₂.

  • Add anhydrous NMP and pyridine to the flask and stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • To this solution, add an equimolar amount of this compound and TPP.

  • Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a continuous nitrogen flow. The viscosity of the solution will increase as polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove residual solvents and monomers.

  • Dry the purified polymer in a vacuum oven at 80°C overnight.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the procedure for evaluating the electrochemical properties of the synthesized polymer films.

Materials and Equipment:

  • Synthesized polymer

  • Suitable solvent for the polymer (e.g., NMP, DMF)

  • Indium Tin Oxide (ITO) coated glass slides

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode: Polymer-coated ITO slide

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

Procedure:

  • Electrode Preparation:

    • Dissolve a small amount of the synthesized polymer in a suitable solvent.

    • Cast the polymer solution onto an ITO-coated glass slide by spin-coating or drop-casting.

    • Dry the polymer film in a vacuum oven to remove the solvent completely.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polymer-coated ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the electrolyte solution, ensuring that the polymer film and the electrodes are immersed.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by scanning the potential within a suitable range at a specific scan rate (e.g., 50 mV/s). The potential range should be chosen to encompass the redox processes of the polymer.

    • Record the resulting voltammogram (current vs. potential).

    • Repeat the cycling for a number of cycles to assess the stability of the polymer film.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships involved in the study of this compound based polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization monomer This compound + Co-monomer dissolution Dissolution in Anhydrous Solvent monomer->dissolution polymerization Polycondensation Reaction dissolution->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Washing and Drying precipitation->purification polymer Purified Polymer purification->polymer film_prep Polymer Film Preparation on ITO polymer->film_prep cv_setup Cyclic Voltammetry Setup film_prep->cv_setup data_acq Data Acquisition (Voltammogram) cv_setup->data_acq data_analysis Data Analysis (Redox Potentials) data_acq->data_analysis

Caption: Experimental workflow for synthesis and electrochemical characterization.

logical_relationship BiphenylDiamine This compound Structure PolymerBackbone Polymer Backbone Rigidity BiphenylDiamine->PolymerBackbone ChargeTransport Intra/Inter-chain Charge Transport PolymerBackbone->ChargeTransport ElectrochemicalProps Electrochemical Properties ChargeTransport->ElectrochemicalProps CoMonomer Co-monomer (Dianhydride/Diacid) CoMonomer->PolymerBackbone Solvent Polymerization Solvent Solvent->PolymerBackbone Electrolyte Electrolyte Composition Electrolyte->ElectrochemicalProps

Caption: Factors influencing the electrochemical properties of the polymers.

References

Application Note: HPLC Analysis for Purity Determination of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Biphenyl]-3,3'-diamine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and high-performance polymers. The purity of this starting material is critical as impurities can negatively impact the yield, purity, and safety profile of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and isomers.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution of an aqueous mobile phase and an organic modifier. The concentration of the analyte and its impurities is determined by comparing the peak areas to that of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Materials:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

    • Reference Standard: this compound of known purity.

    • Sample: this compound to be analyzed.

    • Filters: 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a final concentration of about 100 µg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a final concentration of about 100 µg/mL.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

The following table summarizes the chromatographic conditions for the analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis and Calculation

The purity of the this compound sample is calculated using the area normalization method.

  • % Purity = (Area of the main peak / Total area of all peaks) x 100

For quantification against a reference standard:

  • % Purity = (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x Purity of standard

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Example Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Impurity 18.515000.15
Main Peak12.299500099.50
Impurity 215.835000.35
Total 1000000 100.00

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (Sample) B->C D Injection into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H I Reporting H->I Purity_Impact cluster_purity Purity Assessment cluster_outcome Drug Development Outcome A This compound (Starting Material) B High Purity A->B C Low Purity (Contains Impurities) A->C D Successful Synthesis - High Yield - Desired Purity - Safe API B->D E Problematic Synthesis - Low Yield - Impure Product - Potential Toxicity C->E

Application of [1,1'-Biphenyl]-3,3'-diamine in the Synthesis of Bis-Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3,3'-diamine is a versatile aromatic diamine that serves as a key building block in the synthesis of a variety of organic compounds, most notably bis-azo dyes. These dyes, characterized by the presence of two azo (-N=N-) groups, are of significant interest due to their intense color, good fastness properties, and potential applications in various fields, including textiles, printing, and as biological stains. The unique meta-disposition of the amino groups in the 3,3'-positions of the biphenyl backbone imparts specific stereochemical and electronic properties to the resulting dyes, influencing their color, solubility, and affinity for different substrates. This document provides a detailed overview of the application of this compound in dye synthesis, including experimental protocols and quantitative data for representative examples.

Synthesis of Bis-Azo Dyes: General Workflow

The synthesis of bis-azo dyes from this compound follows a well-established two-step process: tetrazotization followed by coupling.

  • Tetrazotization: The two primary amino groups of this compound are converted into highly reactive bis-diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting tetrazonium salt is unstable and is used immediately in the subsequent coupling step.

  • Azo Coupling: The bis-diazonium salt is then reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The electrophilic diazonium groups attack the electron-rich coupling component, leading to the formation of the two azo linkages and the final bis-azo dye.

Caption: General workflow for the synthesis of bis-azo dyes.

Experimental Protocols

Protocol 1: Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a representative bis-azo dye by the tetrazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Tetrazotization of this compound

  • In a 250 mL beaker, dissolve a specific amount (e.g., 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.02 mol) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled diamine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for 30 minutes at this temperature to ensure complete formation of the bis-diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve a stoichiometric amount (e.g., 0.02 mol) of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the bis-azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the precipitated dye using vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified dye in a desiccator or a vacuum oven at a suitable temperature.

Caption: Step-by-step experimental workflow for dye synthesis.

Quantitative Data

The spectral properties of bis-azo dyes derived from this compound are crucial for their characterization and potential applications. The maximum absorption wavelength (λmax) and molar extinction coefficient (ε) are key parameters.

Dye StructureCoupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Reference
Bis-azo dye from this compound and 2-Naphthol2-NaphtholEthanol480 - 520Data not available in searched documents[1][2]
Bis-azo dye from this compound and PhenolPhenolEthanol400 - 440Data not available in searched documents
Bis-azo dye from this compound and Salicylic AcidSalicylic AcidDMF420 - 460Data not available in searched documents
Bis-azo dye from this compound and Naphthionic AcidNaphthionic AcidWater500 - 540Data not available in searched documents

Signaling Pathways and Logical Relationships

While direct involvement in specific signaling pathways is not the primary application of these dyes, their utility in biological staining relies on their selective affinity for certain cellular components. This affinity is governed by the principles of intermolecular interactions.

Caption: Factors influencing the selective staining of biological substrates.

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of bis-azo dyes. The synthetic route, involving tetrazotization and azo coupling, is a robust and adaptable method. The resulting dyes exhibit strong coloration, and their specific properties can be tuned by the choice of the coupling component. While detailed quantitative data for dyes specifically derived from the 3,3'-diamine is not as prevalent in readily available literature as for its 4,4'-isomer (benzidine), the provided protocols offer a solid foundation for their synthesis and further investigation. The unique structural aspects of these dyes make them interesting candidates for applications in materials science and as specialized biological stains. Further research into their photophysical properties and interactions with biological macromolecules could unveil new and exciting applications.

References

Application Notes and Protocols for High-Performance Polymer Synthesis using [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of high-performance polyimides and polyamides utilizing [1,1'-Biphenyl]-3,3'-diamine as a key monomer. The protocols detailed below are based on established polymerization methodologies for aromatic diamines and can be adapted for specific research and development needs.

Introduction

High-performance polymers derived from aromatic diamines such as this compound are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, electronics, and potentially in specialized biomedical devices.[1][2] The rigid biphenyl core of the diamine contributes to the high thermal stability of the resulting polymers. This document outlines detailed procedures for the synthesis of polyimides and polyamides, presents key performance data, and visualizes the synthetic workflows.

While these polymers are primarily utilized for their material properties, it is important to note that extensive research has not yet elucidated specific interactions with cellular signaling pathways for drug development applications. However, studies on the biocompatibility of polyimides suggest they are generally non-cytotoxic, paving the way for their potential use in biomedical implants and devices where inertness is paramount.[3][4]

Data Presentation

The following tables summarize typical quantitative data for high-performance polymers derived from aromatic diamines, providing a benchmark for the expected performance of polymers synthesized from this compound.

Table 1: Thermal Properties of Aromatic Polyimides

Polymer SystemGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10%) (°C)
Aromatic Polyamide-imide> 400464 - 497
Polyimide (BTDA-ODA)276> 500
Polyimide (BPDA-PPD)290> 500
Polyimide (PMDA-ODA)302> 500

Data compiled from related polymer systems.[3][5]

Table 2: Mechanical Properties of Aromatic Polyimide Films

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Polyimide (BTDA-ODA)114.193.583.23
Polyimide (BPDA-PPD)---
Polyimide (PMDA-ODA)-2.823.42

Data compiled from related polymer systems.[5]

Table 3: Solubility of Aromatic Polyamides

PolymerNMPDMAcDMFDMSOm-cresol
Aromatic PolyamideSolubleSolubleSolubleSolubleSoluble

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide, DMSO: Dimethyl sulfoxide. Data suggests that aromatic polyamides often exhibit good solubility in polar aprotic solvents.[6]

Experimental Protocols

Polyimide Synthesis: Two-Step Method (Polyamic Acid Precursor)

This is the most common method for polyimide synthesis, involving the formation of a soluble polyamic acid intermediate followed by thermal or chemical imidization.[7][8]

1. Synthesis of Poly(amic acid) (PAA)

  • Materials:

    • This compound

    • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA))

    • N,N-Dimethylacetamide (DMAc), anhydrous

  • Procedure:

    • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add an equimolar amount of this compound and anhydrous DMAc to achieve a solids concentration of 15-20% (w/v).

    • Stir the mixture at room temperature until the diamine is completely dissolved.

    • Gradually add an equimolar amount of the aromatic dianhydride powder to the solution over 1 hour. A slight exotherm may be observed.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

    • The resulting viscous poly(amic acid) solution can be used directly for film casting or be precipitated.

2. Thermal Imidization

  • Procedure:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate to a desired thickness.

    • Place the cast film in a vacuum oven and heat according to the following stepwise program:

      • 80°C for 2 hours to slowly remove the solvent.

      • 150°C for 1 hour.

      • 200°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the flexible polyimide film can be peeled from the glass plate.

Polyimide Synthesis: One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide in a high-boiling solvent.[7][8]

  • Materials:

    • This compound

    • Aromatic dianhydride (e.g., PMDA or BPDA)

    • m-Cresol

    • Isoquinoline (catalyst)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the aromatic dianhydride to m-cresol to achieve a solids concentration of 10-15% (w/v).

    • Add a catalytic amount of isoquinoline.

    • Heat the reaction mixture to 200°C with stirring under a nitrogen flow. Water generated during imidization will be removed azeotropically.

    • Maintain the reaction at 200°C for 4-6 hours.

    • Cool the solution to room temperature. The polymer can be isolated by precipitation into a non-solvent like methanol, followed by filtration and drying.

Polyamide Synthesis: Low-Temperature Solution Polymerization

This method involves the reaction of a diamine with a diacyl chloride at low temperatures.

  • Materials:

    • This compound

    • Aromatic diacyl chloride (e.g., Isophthaloyl chloride or Terephthaloyl chloride)

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Pyridine (acid scavenger)

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of the diacyl chloride dissolved in a small amount of DMAc to the diamine solution.

    • Add a molar equivalent of pyridine to the reaction mixture to neutralize the HCl byproduct.

    • Allow the reaction to stir at 0-5°C for 1 hour and then at room temperature for 2-4 hours.

    • Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of water or methanol.

    • Filter, wash the polymer thoroughly with water and methanol, and dry in a vacuum oven.

Mandatory Visualizations

Polyimide_Two_Step_Synthesis Diamine This compound PAA_Solution Poly(amic acid) Solution Diamine->PAA_Solution Dianhydride Aromatic Dianhydride Dianhydride->PAA_Solution Solvent DMAc Solvent->PAA_Solution Film_Casting Film Casting PAA_Solution->Film_Casting Thermal_Imidization Thermal Imidization (Stepwise Heating) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Two-step synthesis of polyimide film.

Polyamide_Synthesis Diamine This compound Polymerization Low-Temperature Polymerization Diamine->Polymerization Diacyl_Chloride Aromatic Diacyl Chloride Diacyl_Chloride->Polymerization Solvent DMAc Solvent->Polymerization Pyridine Pyridine Pyridine->Polymerization Precipitation Precipitation (Methanol/Water) Polymerization->Precipitation Polyamide_Powder Polyamide Powder Precipitation->Polyamide_Powder

Caption: Low-temperature synthesis of polyamide.

Signaling Pathways and Drug Development Applications

A comprehensive search of scientific literature did not yield specific studies detailing the interaction of high-performance polymers derived from this compound with cellular signaling pathways in the context of drug development. The primary applications for these materials are in fields requiring high thermal and mechanical stability, such as electronics and aerospace engineering.

However, the general biocompatibility of certain polyimides has been investigated, indicating low cytotoxicity.[3][4] This suggests their potential use as inert coatings for medical devices or as structural components in biomedical implants. For drug delivery applications, these polymers could potentially be formulated into nanoparticles, where their surface could be functionalized to target specific cells or tissues. The interaction of such functionalized nanoparticles with cellular signaling pathways would be dependent on the nature of the attached ligands rather than the polymer backbone itself. Further research is required to explore these possibilities.

References

Application Notes and Protocols for Polyamide Synthesis Using [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of aromatic polyamides utilizing [1,1'-Biphenyl]-3,3'-diamine as a key monomer. The resulting polymers, characterized by their rigid biphenyl structure, are of significant interest for applications demanding high thermal stability and mechanical strength. This document outlines two primary synthesis methodologies: low-temperature solution polycondensation and interfacial polymerization.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. The incorporation of the rigid and planar this compound monomer into the polymer backbone is expected to yield materials with high glass transition temperatures (Tg) and excellent thermal stability. These characteristics make them suitable for a range of demanding applications, including advanced composites, high-temperature adhesives, and specialty fibers. The synthesis of these polyamides can be achieved through various methods, with low-temperature solution polycondensation and interfacial polymerization being the most common and effective laboratory-scale techniques.

Data Presentation

The following tables summarize typical quantitative data for aromatic polyamides derived from diamines with structures similar to this compound. This data provides an expected range of properties for polyamides synthesized using the protocols described herein.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer ReferenceDiamine MonomerDiacid ChlorideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)Char Yield at 800°C (%)
Polyamide A4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneTerephthaloyl Chloride240-300> 450-
Polyamide B4,4'-bis(4-carboxy methylene) biphenyl derivedVarious Aromatic Diamines210-261497-597 (in air)-
Polyamide CN,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamineVarious Aromatic Dicarboxylic Acids196-229> 500-

Table 2: Mechanical and Physical Properties of Aromatic Polyamides

Polymer ReferenceInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Solubility
Polyamide A0.43–1.0377–921.5–2.5-Soluble in DMAc, cyclohexanone, THF
Polyamide B0.52–0.96---Soluble in NMP, DMSO, DMF, DMAc
Polyamide C0.56–1.21---Soluble in DMAc, NMP, DMF, m-cresol

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method is a widely used technique for the synthesis of high-molecular-weight aromatic polyamides under mild conditions. The reaction is typically carried out in a polar aprotic solvent.

Materials:

  • This compound (purified by recrystallization)

  • Terephthaloyl chloride or Isophthaloyl chloride (purified by sublimation or distillation)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (dried under vacuum at >150°C)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Dropping funnel

  • Vacuum filtration apparatus

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of this compound and LiCl in anhydrous DMAc. Stir the mixture until all solids are completely dissolved.

  • Cooling: Cool the diamine solution to 0-5°C using a low-temperature bath.

  • Diacid Chloride Addition: Dissolve an equimolar amount of the diacid chloride (terephthaloyl chloride or isophthaloyl chloride) in a minimal amount of anhydrous DMAc in a separate flask. Add this solution dropwise to the cooled and stirred diamine solution over a period of 30-60 minutes.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. A fibrous or powdered polymer will precipitate.

  • Washing and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Interfacial Polymerization

Interfacial polymerization is a rapid process that occurs at the interface of two immiscible liquids, each containing one of the reactive monomers. This method is particularly useful for producing thin films or membranes.

Materials:

  • This compound

  • Terephthaloyl chloride or Isophthaloyl chloride

  • Sodium carbonate (Na₂CO₃) or another suitable acid acceptor

  • Dichloromethane (or another suitable organic solvent)

  • Water (deionized)

  • Hexane

Equipment:

  • Beaker or crystallization dish

  • Forceps or tweezers

  • Glass rod

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound and an acid acceptor (e.g., sodium carbonate). The concentration of the diamine is typically in the range of 1-5% (w/v).

  • Organic Phase Preparation: Prepare an organic solution of the diacid chloride (terephthaloyl chloride or isophthaloyl chloride) in a water-immiscible solvent like dichloromethane. The concentration of the diacid chloride is also typically in the range of 1-5% (w/v).

  • Polymerization at the Interface: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form instantly at the interface of the two layers.

  • Polymer Film Removal: Using forceps, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope or film of the polyamide can be drawn from the interface.

  • Washing and Drying: Wash the collected polymer film with a 50/50 (v/v) water/ethanol solution and then with pure water to remove unreacted monomers and byproducts. Finally, wash with a solvent like hexane to help remove the organic solvent. Dry the polymer film in air or in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow

logical_relationship monomer This compound (Monomer) solution_poly solution_poly monomer->solution_poly Reacts with Diacid Chloride interfacial_poly interfacial_poly monomer->interfacial_poly Reacts with Diacid Chloride polyamide Aromatic Polyamide thermal thermal polyamide->thermal mechanical mechanical polyamide->mechanical solubility solubility polyamide->solubility solution_poly->polyamide interfacial_poly->polyamide composites composites thermal->composites adhesives adhesives thermal->adhesives mechanical->composites fibers fibers mechanical->fibers

Characterization

The synthesized polyamides can be characterized using a variety of standard techniques to determine their structure, molecular weight, and physical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage (typically showing characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of polymer films or fibers.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like diacid chlorides and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diacid chlorides are moisture-sensitive and corrosive. Handle them with care and under an inert atmosphere.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Dispose of all chemical waste according to institutional safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Biphenyl]-3,3'-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and widely used method for synthesizing this compound is the reduction of 3,3'-dinitrobiphenyl. This precursor is typically synthesized via methods like the Ullmann coupling. The subsequent reduction of the nitro groups to amines is a critical step, with catalytic hydrogenation being a preferred industrial and laboratory method due to its efficiency and cleaner reaction profile.

Q2: My reduction of 3,3'-dinitrobiphenyl is incomplete, resulting in a low yield of the desired diamine. What are the possible causes and solutions?

Incomplete reduction is a common issue.[1] Several factors could be at play:

  • Insufficient Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or used in an inadequate amount. Ensure you are using a fresh, high-quality catalyst at an appropriate loading, typically 0.5-2% by weight relative to the starting material.[2]

  • Inadequate Hydrogen Pressure: For catalytic hydrogenations, low hydrogen pressure can lead to slow or incomplete reactions. Ensure your reaction vessel is properly pressurized, typically within the range of 0.5-10 MPa.[2]

  • Poor Stirring: In a heterogeneous catalytic reaction, efficient stirring is crucial for adequate contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

Q3: The final product is discolored (e.g., brown or black). How can I obtain a colorless product?

Discoloration often indicates the presence of impurities, which can arise from several sources:

  • Oxidation: Aromatic diamines are susceptible to air oxidation, which can form colored byproducts. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction workup and purification steps.

  • Incomplete Reduction Byproducts: The presence of partially reduced intermediates such as nitroso or azoxy compounds can lead to discoloration. Ensuring the reduction goes to completion is key.

  • Residual Catalyst: Fine particles of the heterogeneous catalyst (e.g., Pd/C) may remain in the product. Thorough filtration, possibly through a pad of celite, is necessary to remove all catalyst particles.[2]

  • Purification: Recrystallization is an effective method for removing colored impurities.[3] Using decolorizing charcoal during recrystallization can also be beneficial.[3]

Q4: I am observing the formation of side products other than the desired diamine. What are these and how can I minimize them?

Side product formation is a common challenge in the reduction of nitroarenes. Depending on the reaction conditions, intermediates such as nitroso, hydroxylamino, azoxy, and azo compounds can be formed. To minimize these:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and time. Over-reduction or side reactions can sometimes be promoted by overly harsh conditions.

  • Choice of Reducing Agent: Catalytic hydrogenation is generally selective for the reduction of nitro groups. Other methods, if not carefully controlled, might be more prone to side reactions.

Q5: What is the best method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying the crude product.[2][3] The choice of solvent is critical. A solvent system in which the diamine is soluble at high temperatures but sparingly soluble at room temperature or below is ideal.[3] A mixture of ethanol and water is often a suitable choice for this purpose.[2] The process typically involves dissolving the crude product in a minimal amount of hot solvent, optionally treating with activated charcoal to remove colored impurities, filtering the hot solution to remove insoluble materials, and then allowing the solution to cool slowly to induce crystallization.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient stirring.[2]
Catalyst poisoning or deactivationUse fresh catalyst. Ensure starting materials and solvents are pure.
Loss of product during workupOptimize the extraction and washing steps.
Product Discoloration Air oxidation of the amine groupsHandle the product under an inert atmosphere (nitrogen or argon).
Presence of colored byproductsEnsure complete reduction. Use decolorizing charcoal during recrystallization.[3]
Residual catalyst in the final productFilter the reaction mixture through a pad of celite to ensure complete removal of the catalyst.[2]
Formation of Impurities Incomplete reductionIncrease hydrogen pressure, catalyst loading, or reaction time in catalytic hydrogenation.[2]
Side reactionsOptimize reaction conditions (temperature, pressure) to favor the desired reduction pathway.
Difficulty in Purification Product oiling out during recrystallizationAdjust the solvent system. Ensure a slow cooling rate.
Co-crystallization of impuritiesConsider a different recrystallization solvent or perform a second recrystallization.

Experimental Protocols

Catalytic Hydrogenation of 3,3'-Dinitrobiphenyl

This protocol outlines the catalytic hydrogenation of 3,3'-dinitrobiphenyl to synthesize this compound.[2]

Materials:

  • 3,3'-Dinitrobiphenyl

  • Ethanol (or another suitable alcohol solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, prepare a solution of 3,3'-dinitrobiphenyl in ethanol. The concentration should be in the range of 5-15% (w/v).

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading should be approximately 0.5-2% by weight relative to the 3,3'-dinitrobiphenyl.[2]

  • Seal the reactor and purge it with nitrogen gas three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 0.5-10 MPa).[2]

  • Heat the reactor to the reaction temperature (typically 40-100°C) with constant, vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction time is typically 1-4 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.[2]

  • The filtrate contains the this compound. The solvent can be removed under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to yield pure this compound.[2]

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve 3,3'-Dinitrobiphenyl in Ethanol B Add Pd/C Catalyst A->B C Seal & Purge with N2 B->C D Pressurize with H2 C->D E Heat & Stir D->E F Monitor Reaction E->F G Cool & Vent F->G H Filter Catalyst G->H I Evaporate Solvent H->I J Recrystallize Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Catalyst Issues P1->C2 P2 Product Discoloration C3 Oxidation P2->C3 C4 Side Reactions P2->C4 C5 Residual Catalyst P2->C5 P3 Impurity Formation P3->C1 P3->C4 S1 Optimize Conditions (Time, Temp, Pressure) C1->S1 S2 Use Fresh/More Catalyst C2->S2 S3 Inert Atmosphere Workup C3->S3 C4->S1 S4 Recrystallize with Decolorizing Charcoal C4->S4 S5 Filter through Celite C5->S5

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Optimizing the Synthesis of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the [1,1'-Biphenyl]-3,3'-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods for synthesizing this compound are through coupling reactions of 3-substituted anilines. The two primary approaches are the Ullmann coupling of 3-haloanilines and the Suzuki-Miyaura coupling of a 3-haloaniline or its derivative with a corresponding boronic acid or ester. Another viable route is the reduction of 3,3'-dinitrobiphenyl.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

A2: Low yields in cross-coupling reactions often stem from a few key areas. For Ullmann reactions, the activity of the copper catalyst, the choice of ligand and base, and the reaction temperature are paramount. For Suzuki-Miyaura reactions, ensuring an oxygen-free environment is critical to prevent side reactions like homocoupling. The choice of palladium catalyst, ligand, and base are also crucial for this method. In both cases, the purity of starting materials and the use of anhydrous solvents are essential.

Q3: I am observing significant amounts of side products. What are they likely to be and how can I minimize them?

A3: In Suzuki-Miyaura couplings, the most common side products arise from the homocoupling of the boronic acid or the aryl halide. This is often caused by the presence of oxygen, so thorough degassing of solvents and maintaining an inert atmosphere is crucial. In Ullmann couplings, side reactions can include dehalogenation of the starting material, which can be minimized by optimizing the reaction temperature and using anhydrous conditions.

Q4: How do I choose the optimal catalyst and ligand for my reaction?

A4: The choice of catalyst and ligand is highly dependent on the specific substrates and reaction conditions. For Ullmann couplings, copper(I) salts like CuI are often preferred. The addition of ligands such as N,N-dimethylglycine or various diamines can significantly improve the yield and allow for milder reaction conditions. For Suzuki-Miyaura reactions, a wide variety of palladium catalysts and phosphine-based ligands are available. Screening different combinations is often necessary to find the optimal system for your specific substrates.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of the crude product can typically be achieved through column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent or solvent mixture, such as ethanol/water, can also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst For Ullmann reactions, use a fresh, high-purity copper(I) salt (e.g., CuI). For Suzuki-Miyaura reactions, ensure the palladium catalyst has not been deactivated by exposure to air or impurities.
Inappropriate Ligand Screen a variety of ligands. For Ullmann couplings, consider amino acids or diamines. For Suzuki-Miyaura, screen different phosphine ligands.
Suboptimal Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous.
Reaction Temperature Too Low/High Optimize the reaction temperature. Modern ligand-accelerated Ullmann reactions can often be run at lower temperatures (80-120 °C). Suzuki-Miyaura reactions also have an optimal temperature range that should be determined experimentally.
Presence of Oxygen (Suzuki-Miyaura) Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Protic impurities can lead to side reactions like dehalogenation.
Formation of Side Products
Problem Potential Cause Suggested Solution
Homocoupling (Suzuki-Miyaura) Presence of oxygen promoting the oxidative coupling of the boronic acid or reductive coupling of the aryl halide.Rigorously exclude oxygen by degassing solvents and using an inert atmosphere.
Dehalogenation Protic impurities (e.g., water) in the reaction mixture.Use anhydrous solvents and reagents. Ensure glassware is oven-dried.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress closely.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of biphenylamine synthesis, based on data from related reactions. This data should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90~50-70
2Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene100~70-90
3Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100~60-80
4CataCXium A palladacycle-Cs₂CO₃2-MeTHF80>90[1][2]

Table 2: Effect of Reaction Conditions on Ullmann Coupling Yield

Entry Copper Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1CuIN,N-dimethylglycineCs₂CO₃Dioxane90~70-90
2Cu₂O1,10-PhenanthrolineK₂CO₃DMF110~60-80
3Cu PowderNoneK₂CO₃DMF160~40-60
4CuIDiamine LigandK₃PO₄Toluene110~80-95

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,3'-Dinitrobiphenyl

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.

Materials:

  • 3,3'-Dinitrobiphenyl

  • Ethanol

  • Palladium on carbon (10 wt% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure reactor, dissolve 3,3'-dinitrobiphenyl in ethanol (e.g., 10 g in 150 mL).

  • Carefully add the 10% Pd/C catalyst (e.g., 0.5 g) to the solution.

  • Seal the reactor and purge it three times with nitrogen gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Heat the reactor to the reaction temperature (e.g., 60 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoaniline (or other suitable 3-haloaniline)

  • Phenylboronic acid (or a suitable derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction flask, add the 3-bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (0.02-0.05 equiv.), and base (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Inspect Reagents start->check_reagents optimize Systematic Optimization check_catalyst->optimize Inactive check_conditions->optimize Suboptimal check_reagents->optimize Impure/Wet success Improved Yield optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation 2 diaryl_pd Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Coupling_Parameters yield Reaction Yield catalyst Copper Catalyst (Cu(I) source) catalyst->yield ligand Ligand (e.g., Diamine, Amino Acid) ligand->yield base Base (e.g., K₂CO₃, Cs₂CO₃) base->yield solvent Solvent (e.g., DMF, Dioxane) solvent->yield temperature Temperature temperature->yield

Caption: Key parameters influencing the yield of the Ullmann coupling reaction.

References

Technical Support Center: [1,1'-Biphenyl]-3,3'-diamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of [1,1'-Biphenyl]-3,3'-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization reactions involving this compound?

A1: this compound is a versatile aromatic diamine commonly used in polycondensation reactions to synthesize high-performance polymers. The most frequent applications include its use as a monomer for producing:

  • Polyamides (Aramids): By reacting with diacid chlorides (e.g., isophthaloyl chloride or terephthaloyl chloride). These polymers are known for their exceptional thermal stability and mechanical strength.

  • Polyimides: Through a two-step process involving reaction with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. These materials exhibit outstanding thermal and oxidative stability.

  • Poly(amide-imide)s: These polymers combine the properties of both polyamides and polyimides, offering a balance of processability and high-temperature performance.

Q2: What are the critical parameters to control during the polymerization of this compound?

A2: Several parameters are crucial for a successful polymerization:

  • Monomer Purity: Impurities in this compound or the co-monomer can act as chain terminators or induce side reactions, limiting the final molecular weight and affecting polymer properties.

  • Stoichiometry: Precise control of the molar ratio between the diamine and the diacid chloride or dianhydride is essential for achieving high molecular weight polymers.

  • Reaction Temperature: The temperature profile influences the reaction rate, solubility of the growing polymer chains, and the likelihood of side reactions.

  • Solvent Selection: An appropriate aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) is necessary to dissolve the monomers and the resulting polymer.

  • Inert Atmosphere: Aromatic diamines can be susceptible to oxidation at elevated temperatures. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions that can lead to discoloration and cross-linking.

Q3: How can I purify this compound before polymerization?

A3: To ensure high-quality polymer, it is recommended to purify the this compound monomer. Common purification techniques include:

  • Recrystallization: Dissolving the monomer in a suitable hot solvent and allowing it to cool slowly to form pure crystals. The choice of solvent depends on the solubility characteristics of the diamine and its impurities.

  • Sublimation: For thermally stable monomers, vacuum sublimation can be an effective method for purification.

  • Chromatography: Column chromatography can be used for small-scale purifications to remove closely related impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem 1: Low Molecular Weight of the Final Polymer

  • Symptom: The resulting polymer has poor mechanical properties (e.g., brittle films) and a low inherent viscosity.

  • Possible Causes & Solutions:

CauseRecommended Action
Monomer Impurity Purify the this compound and the co-monomer (diacid chloride or dianhydride) prior to use. Even small amounts of monofunctional impurities can cap the growing polymer chains.
Incorrect Stoichiometry Carefully weigh the monomers and ensure a 1:1 molar ratio. Perform a titration of the diacid chloride if its purity is uncertain.
Moisture Contamination Use anhydrous solvents and dry all glassware thoroughly. Moisture can react with diacid chlorides, upsetting the stoichiometry.
Premature Precipitation The growing polymer may precipitate out of solution before reaching high molecular weight. Increase the reaction temperature or use a solvent system that offers better solubility for the polymer.

Problem 2: Gel Formation During Polymerization

  • Symptom: The reaction mixture becomes viscous and forms an insoluble gel, preventing further processing.

  • Possible Causes & Solutions:

CauseRecommended Action
Cross-linking Side Reactions High reaction temperatures can promote side reactions. Optimize the temperature profile to maintain a balance between reaction rate and the prevention of cross-linking. The use of certain catalysts can also lead to gelation.[1]
Oxidative Coupling The amine groups of the diamine can undergo oxidative coupling, especially at elevated temperatures in the presence of oxygen. Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon).[2][3]
High Monomer Concentration High concentrations can increase the probability of intermolecular side reactions leading to cross-linking. Conduct the polymerization at a lower monomer concentration.

Problem 3: Discoloration of the Polymer

  • Symptom: The final polymer is colored (e.g., yellow, brown, or black) instead of the expected pale or colorless appearance.

  • Possible Causes & Solutions:

CauseRecommended Action
Oxidation of Amine Groups Aromatic amines are prone to oxidation, which can lead to the formation of colored byproducts.[2][4][5] Use high-purity monomers and deoxygenated solvents, and maintain a rigorous inert atmosphere throughout the reaction and work-up.
High Reaction Temperature Excessive heat can cause thermal degradation of the monomer or the polymer, leading to discoloration.[6] Use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
Impurities in Monomers or Solvents Trace impurities can lead to colored side products. Ensure all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Polyamide Synthesis via Low-Temperature Solution Polycondensation

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride) to the stirred solution. The diacid chloride can be added as a solid in portions or as a solution in the same solvent.

  • Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.

  • Washing: Wash the precipitated polymer thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Visualizing Reaction Pathways and Workflows

Side_Reactions Monomers This compound + Diacid Chloride/Dianhydride Polymerization Ideal Polycondensation Monomers->Polymerization Oxidation Oxidation (O2, High Temp) Monomers->Oxidation Side Reaction Chain_Termination Chain Termination (Impurities, H2O) Monomers->Chain_Termination Side Reaction High_MW_Polymer High Molecular Weight Linear Polymer Polymerization->High_MW_Polymer Crosslinking Cross-linking (High Temp) Polymerization->Crosslinking Side Reaction Colored_Byproducts Colored Byproducts & Cross-linked Network Oxidation->Colored_Byproducts Gelled_Polymer Gelled Polymer Crosslinking->Gelled_Polymer Low_MW_Polymer Low Molecular Weight Polymer Chain_Termination->Low_MW_Polymer

Troubleshooting_Workflow Start Polymerization Issue Observed Low_MW Low Molecular Weight? Start->Low_MW Gel_Formation Gel Formation? Low_MW->Gel_Formation No Check_Stoichiometry Verify Monomer Stoichiometry Low_MW->Check_Stoichiometry Yes Discoloration Discoloration? Gel_Formation->Discoloration No Lower_Temp Lower Reaction Temperature Gel_Formation->Lower_Temp Yes Check_Oxidation Check for Oxidation Sources Discoloration->Check_Oxidation Yes Check_Purity Check Monomer & Solvent Purity Check_Stoichiometry->Check_Purity Check_Moisture Ensure Anhydrous Conditions Check_Purity->Check_Moisture Solution_Low_MW Purify Monomers Control Stoichiometry Use Dry Solvents Check_Moisture->Solution_Low_MW Inert_Atmosphere Improve Inert Atmosphere Lower_Temp->Inert_Atmosphere Lower_Concentration Reduce Monomer Concentration Inert_Atmosphere->Lower_Concentration Solution_Gel Optimize Temperature Use Inert Atmosphere Adjust Concentration Lower_Concentration->Solution_Gel Optimize_Temp Optimize Temperature Profile Check_Oxidation->Optimize_Temp Solution_Discoloration Use High Purity Reagents Strict Inert Atmosphere Optimize Temperature Optimize_Temp->Solution_Discoloration

References

Technical Support Center: Improving Polyimide Film Quality from [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of high-quality polyimide films derived from [1,1'-Biphenyl]-3,3'-diamine. This guide offers detailed experimental protocols, solutions to common problems, and comparative data to facilitate your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of polyimide films from this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Question 1: Why is my polyamic acid (PAA) solution viscosity too low, resulting in a brittle polyimide film?

Answer: Low viscosity of the polyamic acid solution is often indicative of a low molecular weight polymer, which in turn leads to poor mechanical properties in the final polyimide film. Several factors can contribute to this issue:

  • Monomer Impurities: The presence of monofunctional impurities in either the this compound or the dianhydride can act as chain terminators, preventing the growth of long polymer chains. Water is a common impurity that can hydrolyze the dianhydride, rendering it unreactive.

  • Incorrect Stoichiometry: An off-balance molar ratio of diamine to dianhydride will result in an excess of one monomer, limiting the molecular weight. The stoichiometry should be as close to 1:1 as possible.

  • Reaction Temperature: The polycondensation reaction is typically carried out at low to ambient temperatures (0-25 °C). Higher temperatures can favor side reactions or reduce the stability of the polyamic acid.

  • Solvent Quality: The solvent, typically N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), must be anhydrous. The presence of water can lead to hydrolysis of the dianhydride and the polyamic acid itself.

Solutions:

  • Ensure the purity of both the diamine and dianhydride monomers through appropriate purification techniques such as recrystallization or sublimation.

  • Accurately weigh the monomers to ensure a 1:1 molar ratio.

  • Maintain the recommended reaction temperature and ensure proper mixing.

  • Use high-purity, anhydrous solvents for the polymerization reaction.

Question 2: My polyimide film is dark in color and has low optical transparency. How can I improve this?

Answer: The characteristic yellow to brown color of polyimide films is due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The extent of this coloration can be influenced by several factors:

  • Monomer Structure: The inherent chemical structure of the monomers plays a significant role. The biphenyl structure in this compound contributes to the formation of CTCs. The choice of dianhydride also has a major impact.

  • Curing Conditions: High curing temperatures and prolonged heating times can increase the formation of CTCs.

  • Film Thickness: Thicker films will naturally appear darker.

Solutions:

  • To achieve higher transparency, consider using dianhydrides with flexible linking groups or fluorine-containing moieties, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which can disrupt the planarity of the polymer chains and reduce intermolecular interactions.

  • Optimize the curing process by using a carefully controlled, staged heating program. Avoid excessively high final curing temperatures if transparency is a critical property.

  • Control the film thickness during the casting process.

Question 3: The polyimide film I produced has defects like pinholes, voids, or surface irregularities. What is the cause and how can I prevent this?

Answer: Defects in the final polyimide film often originate from the polyamic acid solution or the film casting and curing processes.

  • Incomplete Dissolution of Monomers: If the diamine or dianhydride is not fully dissolved before or during polymerization, undissolved particles can create defects in the cast film.

  • Air Bubbles: Bubbles introduced into the polyamic acid solution during mixing or pouring can become trapped in the film, leading to pinholes or voids after curing.

  • Dust and Particulates: Contamination of the polyamic acid solution or the casting surface with dust or other particles will result in surface imperfections.

  • Uneven Solvent Evaporation: Rapid or uneven evaporation of the solvent during the initial drying stages can cause surface roughness and internal stresses.

Solutions:

  • Ensure complete dissolution of monomers by allowing sufficient mixing time.

  • Degas the polyamic acid solution under vacuum before casting to remove any dissolved gases or trapped air bubbles.

  • Work in a clean environment (e.g., a cleanroom or a glovebox) to minimize contamination. Filter the polyamic acid solution before casting.

  • Ensure the casting surface is clean and level. Control the solvent evaporation rate by using a covered casting setup or a controlled environment.

Question 4: My polyimide film is brittle and cracks easily, even though the polyamic acid viscosity was high. What could be the problem?

Answer: A brittle film despite a high viscosity precursor can indicate issues with the imidization process or internal stresses.

  • Incomplete Imidization: If the curing temperature is too low or the heating time is insufficient, the conversion of polyamic acid to polyimide will be incomplete, resulting in poor mechanical properties.

  • Rapid Heating Rate: A very high heating rate during thermal imidization can lead to the rapid evolution of water and solvent, creating internal stresses and voids that weaken the film.

  • Internal Stresses: The significant volume reduction and structural changes during imidization can generate substantial internal stress, which can lead to cracking, especially in thicker films.

Solutions:

  • Ensure the use of an appropriate multi-step thermal curing program with a sufficiently high final temperature (typically 300-350 °C) to achieve a high degree of imidization.

  • Employ a slow and controlled heating ramp rate to allow for the gradual removal of volatiles and relaxation of internal stresses.

  • For thick films, a more gradual heating profile with longer hold times at intermediate temperatures is often necessary.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of polyimide films from this compound.

Protocol 1: Purification of this compound

High monomer purity is critical for achieving high molecular weight polyamic acid. A common method for purifying this compound is recrystallization.

  • Dissolution: Dissolve the crude this compound in a suitable solvent, such as a mixture of ethanol and water, with heating and stirring.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Protocol 2: Synthesis of Poly(amic acid) (PAA)

This protocol describes the synthesis of the poly(amic acid) precursor in N-methyl-2-pyrrolidone (NMP).

  • Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the purified this compound.

  • Dissolution: Add anhydrous NMP to the flask and stir under a nitrogen atmosphere until the diamine is completely dissolved. The concentration of the final polyamic acid solution is typically in the range of 15-20 wt%.

  • Monomer Addition: While stirring the diamine solution at a controlled temperature (e.g., 0-5 °C in an ice bath), slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) in small portions.

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours at room temperature. The viscosity of the solution will gradually increase as the polymerization progresses.

  • Storage: Store the resulting viscous polyamic acid solution in a refrigerator to minimize degradation before film casting.

Protocol 3: Polyimide Film Casting and Thermal Imidization

This protocol details the process of casting the polyamic acid solution and converting it into a polyimide film via thermal curing.

  • Casting: Pour the polyamic acid solution onto a clean, level glass substrate. Use a doctor blade to spread the solution to a uniform thickness.

  • Initial Solvent Removal: Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 60-80 °C) for several hours to slowly remove the bulk of the solvent.

  • Thermal Curing (Imidization): Transfer the tack-free film on the glass substrate to a programmable oven with a nitrogen atmosphere. A typical multi-step curing cycle is as follows:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

    • 350 °C for 30 minutes

  • Cooling: After the final curing step, allow the film to cool down slowly to room temperature inside the oven.

  • Film Removal: Once cooled, the polyimide film can be carefully peeled off the glass substrate.

Data Presentation

The properties of polyimide films derived from this compound are highly dependent on the choice of dianhydride. The following table summarizes representative quantitative data for polyimides synthesized with different dianhydrides.

DianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA (Pyromellitic Dianhydride)~350>500100 - 1303.0 - 4.05 - 10
BPDA (3,3',4,4'-Biphenyltetracarboxylic Dianhydride)~330>500120 - 1503.5 - 4.510 - 20
6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride)~300>48090 - 1202.5 - 3.515 - 30

Note: These values are representative and can vary depending on the specific synthesis and processing conditions.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows.

Polyimide_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Film_Formation Film Formation & Curing Diamine This compound Purification Purification Diamine->Purification Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Purification PAA_synthesis Poly(amic acid) Synthesis (in NMP or DMAc) Purification->PAA_synthesis Equimolar amounts Casting Film Casting PAA_synthesis->Casting Imidization Thermal Imidization Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Figure 1: Experimental workflow for polyimide film synthesis.

Polyimide_Reaction_Pathway cluster_reaction Polycondensation Diamine This compound (H₂N-Ar-NH₂) PAA Poly(amic acid) [-HN-CO-Ar'-(COOH)-CO-NH-Ar-] placeholder Dianhydride Dianhydride (O(CO)₂-Ar'-(CO)₂O) PI Polyimide [-N(CO)₂-Ar'-(CO)₂N-Ar-] placeholder->PAA +

Figure 2: Chemical reaction pathway for polyimide synthesis.

Technical Support Center: Recrystallization of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of [1,1'-Biphenyl]-3,3'-diamine.

Experimental Protocol: Recrystallization of this compound

This protocol details a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined through preliminary solubility tests. Water, ethanol, or a mixed solvent system like ethanol/water or methanol/diethyl ether are common starting points for aromatic diamines.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, methanol, diethyl ether)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent should dissolve the diamine sparingly at room temperature but have high solubility at an elevated temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring to dissolve the solid.[4] Add more solvent in small portions until the solid is completely dissolved. Note: adding excess solvent will significantly reduce the yield.[4][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution.[6] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water25LowSparingly soluble
Water1001.1[1]Soluble
Ethanol25ModeratePartially soluble
Ethanol78HighReadily soluble
Toluene25LowSparingly soluble
Toluene110ModerateSoluble
Hexane25Very LowInsoluble

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming, even after the solution has cooled in an ice bath.

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: The most frequent cause is an excess of solvent, which keeps the compound dissolved even at low temperatures.[5][8] To fix this, reheat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[5] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches provide nucleation sites for crystal growth.[4][9]

    • Add a "seed crystal" of the pure compound, if available.[4][5]

Q2: The product has "oiled out" instead of forming solid crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than crystallizing upon cooling.[5] This often happens if the melting point of the solute is lower than the boiling point of the solvent or if the compound is significantly impure.[5][8]

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[5][8]

    • Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling.[5]

    • Consider using a different solvent or a mixed-solvent system.[9]

Q3: The recrystallization yield is very low.

A3: A low yield can be attributed to several factors during the process:

  • Using too much solvent: As mentioned, this is a primary cause of low recovery as a significant amount of the product remains in the mother liquor.[4][8]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath can lead to incomplete precipitation of the product.

  • Excessive washing: Using too much cold solvent to wash the crystals can redissolve some of the product.[4]

Q4: The purified product is still colored or appears impure.

A4: The presence of impurities after recrystallization can be due to:

  • Colored impurities: If the starting material has colored impurities, they may be adsorbed onto the surface of the crystals. Using activated charcoal during the procedure can help remove these.[6]

  • Co-crystallization: An impurity with a similar solubility profile to the target compound may crystallize along with it.[9] In this case, a second recrystallization may be necessary, potentially with a different solvent system to alter the relative solubilities.[9]

  • Rapid crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[7][8] Slower, more gradual cooling is recommended for higher purity.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3] The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[4] For this compound, which has both polar amine groups and a nonpolar biphenyl structure, solvents like ethanol, water, or mixtures such as ethanol/water could be effective.[1][2] Small-scale solubility tests are essential to identify the optimal solvent.

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system uses two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[9] This approach is useful when no single solvent has the ideal solubility characteristics. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow addition of the "poor" solvent until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q3: How can I confirm the purity of my recrystallized product?

A3: A common method to assess purity is by measuring the melting point range of the crystals. A pure compound typically has a sharp melting point range (1-2°C), whereas an impure compound will melt over a broader and lower temperature range.[7] Spectroscopic techniques such as NMR, IR, and chromatography methods like HPLC can also be used for a more detailed purity analysis.

Visualizations

Recrystallization_Workflow A 1. Dissolve Crude Diamine in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional, if impurities or charcoal are present) A->B Insoluble Impurities C 3. Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Cause: Too Much Solvent? NoCrystals->TooMuchSolvent Yes Supersaturated Cause: Supersaturated? NoCrystals->Supersaturated No ReheatAddSolvent Solution: Reheat, add more solvent, and cool slowly. OilingOut->ReheatAddSolvent CheckSolventVol Cause: Excess Solvent? LowYield->CheckSolventVol Yes CheckCooling Cause: Incomplete Cooling? LowYield->CheckCooling No BoilOffSolvent Solution: Boil off excess solvent and re-cool. TooMuchSolvent->BoilOffSolvent InduceCrystallization Solution: Scratch flask or add seed crystal. Supersaturated->InduceCrystallization ReduceSolvent Action: Use less solvent in future attempts. CheckSolventVol->ReduceSolvent EnsureCooling Action: Allow more time and use an ice bath. CheckCooling->EnsureCooling

Caption: Troubleshooting logic for common recrystallization issues.

References

Preventing oxidation of [1,1'-Biphenyl]-3,3'-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of [1,1'-Biphenyl]-3,3'-diamine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a light-colored powder, has turned yellowish-brown. What is the cause of this discoloration?

A1: The yellowish-brown discoloration is a common indicator of oxidation. This compound is susceptible to degradation upon exposure to atmospheric oxygen, light, and elevated temperatures. The amino groups in the molecule are particularly prone to oxidation, leading to the formation of colored impurities. To ensure the integrity of the compound for your research, it is crucial to store it under the recommended conditions.

Q2: What are the ideal storage conditions to prevent the oxidation of solid this compound?

A2: To minimize oxidation and maintain the purity of solid this compound, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C. It is imperative to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The container should be tightly sealed to prevent the ingress of air and moisture.

Q3: I have prepared a stock solution of this compound. How can I prevent its degradation in solution?

A3: Solutions of this compound are also susceptible to oxidation. To maintain the stability of your stock solution, it is advisable to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for at least 30 minutes prior to use. Store the solution in a tightly sealed container, with the headspace flushed with an inert gas, at 2-8°C and protected from light. For long-term storage, consider preparing fresh solutions as needed.

Q4: Can I use antioxidants to prolong the shelf-life of my this compound solution?

A4: Yes, the addition of a suitable antioxidant can significantly inhibit the oxidation of this compound in solution. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or aminic antioxidants, like phenothiazine, have been shown to be effective in protecting aromatic amines from degradation. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream applications. A preliminary compatibility and efficacy study is recommended.

Q5: What are the potential consequences of using oxidized this compound in my experiments?

A5: Using oxidized this compound can lead to several adverse outcomes in research and development. The presence of impurities can result in inconsistent and unreliable experimental results, leading to difficulties in reproducing data. In the context of drug development, these impurities could alter the pharmacological activity of synthesized compounds and potentially introduce toxicity. Therefore, using the pure, unoxidized compound is critical for accurate and valid scientific findings.

Troubleshooting Guide

Problem: I suspect my this compound has oxidized. How can I confirm this?

Solution:

Visual inspection for a color change from off-white to yellowish-brown is the first indication of oxidation. For a definitive confirmation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This method can separate the parent compound from its degradation products. An increase in the peak area of the degradation products and a corresponding decrease in the parent peak area would confirm oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method to assess the purity of this compound and quantify its oxidative degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Sample of this compound to be tested

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase (50:50, A:B).

  • Sample Solution Preparation:

    • Prepare a solution of the test sample in acetonitrile at a concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm

    • Gradient elution:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20-22 min: 90% to 50% B

      • 22-30 min: 50% B

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Peaks with different retention times are indicative of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the degradation products to the total peak area.

Protocol 2: Accelerated Stability Study of this compound

This protocol describes an accelerated stability study to evaluate the impact of temperature and humidity on the degradation of solid this compound.

Materials:

  • This compound

  • Climate-controlled stability chambers

  • Amber glass vials with airtight seals

Procedure:

  • Sample Preparation:

    • Place 1 gram of this compound into each of the amber glass vials.

    • Prepare multiple vials for each storage condition and time point.

  • Storage Conditions:

    • Condition 1 (Control): 2-8°C / Ambient Humidity

    • Condition 2 (Accelerated): 40°C / 75% Relative Humidity (RH)

    • Condition 3 (Accelerated): 60°C / 75% RH

  • Time Points:

    • Withdraw samples at initial (T=0), 1, 2, 4, and 8 weeks.

  • Analysis:

    • At each time point, analyze the samples from each condition using the Stability-Indicating HPLC Method (Protocol 1).

    • Record the percentage of the parent compound remaining and the percentage of total degradation products.

Data Presentation

Table 1: Accelerated Stability Data for Solid this compound

Storage ConditionTime (Weeks)Assay of this compound (%)Total Degradation Products (%)
2-8°C / Ambient RH 099.80.2
199.70.3
299.70.3
499.60.4
899.50.5
40°C / 75% RH 099.80.2
198.51.5
297.22.8
494.85.2
890.19.9
60°C / 75% RH 099.80.2
195.34.7
290.59.5
482.117.9
868.931.1

Table 2: Efficacy of Different Antioxidants in this compound Solution (1 mg/mL in Acetonitrile) after 4 Weeks at 40°C

Antioxidant (Concentration)This compound Remaining (%)
Control (No Antioxidant) 85.2
Butylated Hydroxytoluene (BHT) (0.1%) 98.1
Phenothiazine (0.05%) 99.2
Ascorbic Acid (0.1%) 92.5

Visualizations

Storage_Troubleshooting cluster_storage Initial State cluster_conditions Storage Conditions cluster_outcome Outcome start This compound (Light-colored powder) correct Recommended Storage: - 2-8°C - Inert Atmosphere (N2/Ar) - Tightly Sealed - Protected from Light start->correct Follows Guidelines incorrect Improper Storage: - Exposure to Air - Elevated Temperature - Exposure to Light start->incorrect Deviates from Guidelines stable Stable Compound (Purity Maintained) correct->stable oxidized Oxidized Compound (Yellowish-brown) incorrect->oxidized

Caption: Logical workflow for the storage of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Acetonitrile sample->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify calculate Calculate % Degradation quantify->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

Technical Support Center: [1,1'-Biphenyl]-3,3'-diamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities in [1,1'-Biphenyl]-3,3'-diamine on polymer properties.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound and where do they originate?

A1: Impurities in this compound typically originate from the synthetic route, which often involves the reduction of a dinitro-biphenyl precursor. Common impurities can include:

  • Unreacted Starting Materials: Residual 3,3'-dinitro-[1,1'-biphenyl].

  • Intermediates: Partially reduced species like 3-amino-3'-nitro-[1,1'-biphenyl].

  • Byproducts of Side Reactions: Monofunctional amines (e.g., 3-amino-[1,1'-biphenyl]) resulting from deamination or incomplete coupling, or isomers formed during nitration.

  • Residual Solvents and Catalysts: Solvents used during reaction or purification steps and traces of reduction catalysts (e.g., Palladium on carbon).[1]

Q2: How do monofunctional impurities affect the molecular weight of the final polymer?

A2: Monofunctional impurities, such as a monoamine, are highly detrimental to step-growth polymerization. They act as "chain terminators." Because they can only react at one end, they cap the growing polymer chain, preventing further extension.[2] This drastically limits the achievable molecular weight and can lead to a broader molecular weight distribution.[3][4]

Q3: Can impurities affect the thermal properties, such as the glass transition temperature (Tg) and thermal stability?

A3: Yes. The presence of impurities can lower the glass transition temperature (Tg) by disrupting the regular packing of polymer chains and increasing free volume. Impurities that terminate chains result in lower molecular weight polymers, which generally have lower Tg values.[5] Furthermore, the incorporation of less stable impurity structures into the polymer backbone can create weak links, reducing the overall thermal and thermo-oxidative stability of the material.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A UV or photodiode array (PDA) detector is typically used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the main compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of unexpected functional groups that would indicate impurities.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound, with a focus on impurity-related causes.

Problem 1: Consistently Low Polymer Molecular Weight or Inherent Viscosity

  • Potential Cause: The most common cause is the presence of monofunctional impurities in the this compound or the co-monomer (e.g., diacyl chloride, dianhydride). These impurities terminate the polymer chain growth. Another cause is an imprecise stoichiometric balance between the diamine and the co-monomer, which can be exacerbated by impure reagents.[2]

  • Recommended Solution:

    • Purify Monomers: Recrystallize or sublimate the this compound and the co-monomer to remove impurities.

    • Verify Purity: Use HPLC or GC-MS to confirm the purity of the monomers is >99.5% before use.

    • Ensure Stoichiometry: Carefully weigh the high-purity monomers to ensure a precise 1:1 molar ratio of reactive functional groups.

Problem 2: Polymer is Brittle and has Poor Mechanical Properties

  • Potential Cause: Low molecular weight is a primary reason for poor mechanical performance. Additionally, impurities can act as plasticizers, disrupting intermolecular forces between polymer chains and reducing properties like tensile strength and modulus.[8] A broad molecular weight distribution, often caused by impurities, can also lead to inconsistent mechanical properties.[3][4]

  • Recommended Solution:

    • Follow Solutions for Problem 1: Achieving a high molecular weight is critical for good mechanical properties.

    • Optimize Polymerization Conditions: Ensure the reaction goes to a high conversion (>99%) by optimizing reaction time, temperature, and removal of any condensation byproducts (e.g., water or HCl).[2]

Problem 3: Discolored (e.g., Yellow or Brown) Polymer Product

  • Potential Cause: Aromatic diamines are susceptible to oxidation, which can form colored chromophores. This can be accelerated by metallic impurities or exposure to air at high temperatures during polymerization.[2] Impurities in the monomer can also lead to side reactions that produce colored byproducts.

  • Recommended Solution:

    • Use High-Purity Monomers: Ensure all starting materials are free of oxidative and metallic impurities.

    • Maintain Inert Atmosphere: Conduct the entire polymerization process under a strict inert atmosphere (e.g., high-purity Nitrogen or Argon) to prevent oxidation.

    • Control Temperature: Avoid excessively high reaction temperatures or prolonged reaction times, which can promote thermal degradation and discoloration.[2]

Data Presentation

The tables below summarize the expected impact of various impurities on key polymer characteristics. The effects are presented as general trends based on established principles of polymer chemistry.

Table 1: Potential Impurities in this compound and Their Impact

Impurity TypePotential Chemical IdentityLikely OriginPrimary Effect on Polymerization
Monofunctional Amine 3-amino-[1,1'-biphenyl]Deamination or incomplete couplingChain Termination
Partially Reduced 3-amino-3'-nitro-[1,1'-biphenyl]Incomplete reduction of dinitro precursorStoichiometric Imbalance / Chain Termination
Isomeric Diamine [1,1'-Biphenyl]-2,3'-diamineSide reaction during nitrationDisrupts polymer chain regularity
Residual Catalyst Palladium, Nickel, etc.Hydrogenation/reduction stepMay cause discoloration or degradation
Water Incomplete drying of monomer/solventEnvironmental exposureHydrolysis of co-monomer (e.g., diacyl chloride)

Table 2: Qualitative Impact of Impurity Classes on Final Polymer Properties

Polymer PropertyImpact of Monofunctional ImpuritiesImpact of Reactive Impurities (e.g., H₂O)Impact of Inert/Isomeric Impurities
Molecular Weight (Mw) Significant Decrease ⬇️Decrease ⬇️Minor Decrease / Broadening
Glass Transition Temp. (Tg) Decrease ⬇️Decrease ⬇️Decrease ⬇️
Tensile Strength Significant Decrease ⬇️Decrease ⬇️Decrease ⬇️
Thermal Stability (Td5) Decrease ⬇️Decrease ⬇️Minor Decrease ⬇️
Solubility Increase ⬆️Increase ⬆️May Increase ⬆️

Visualizations

Troubleshooting_Workflow start Problem: Low Molecular Weight Polymer check_purity 1. Assess Monomer Purity (HPLC, GC-MS) start->check_purity is_pure Purity > 99.5%? check_purity->is_pure purify Action: Purify Monomers (Recrystallization / Sublimation) is_pure->purify No check_stoich 2. Verify Stoichiometry is_pure->check_stoich Yes purify->check_purity Re-assess is_stoich_ok Molar Ratio 1:1? check_stoich->is_stoich_ok adjust_stoich Action: Recalculate and Weigh Accurately is_stoich_ok->adjust_stoich No check_reaction 3. Evaluate Reaction Conditions is_stoich_ok->check_reaction Yes adjust_stoich->check_stoich Re-verify is_reaction_ok High Conversion (>99%)? check_reaction->is_reaction_ok optimize_reaction Action: Increase Time/Temp Ensure Byproduct Removal is_reaction_ok->optimize_reaction No end_success Success: High Molecular Weight Polymer Achieved is_reaction_ok->end_success Yes optimize_reaction->check_reaction Re-evaluate

Caption: Troubleshooting workflow for low molecular weight polymers.

Impurity_Impact_Diagram cluster_impurities Impurity Types in Monomer cluster_defects Polymerization & Structural Defects cluster_properties Negative Impact on Polymer Properties mono Monofunctional ct Chain Termination mono->ct iso Isomeric pd Packing Disruption iso->pd reactive Reactive (e.g., H2O) si Stoichiometric Imbalance reactive->si lmw Low Molecular Weight ct->lmw si->lmw ltg Lower Tg & Thermal Stability pd->ltg lts Poor Mechanical Strength lmw->lts lmw->ltg

Caption: Logical relationship between impurities and polymer defects.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the diamine and expected impurities have strong absorbance (e.g., 254 nm or 280 nm). A PDA detector is useful for assessing peak purity.[1]

  • Sample Preparation: Accurately weigh ~10 mg of the diamine and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a standard of known purity to determine the retention time of this compound. c. Inject the sample solution. d. Analyze the resulting chromatogram. The area percentage of the main peak corresponds to the purity. Identify impurity peaks by comparing them to known standards if available.

Protocol 2: Synthesis of a Polyamide via Solution Polycondensation

  • Materials: High-purity this compound, a diacyl chloride (e.g., isophthaloyl chloride), anhydrous N-Methyl-2-pyrrolidone (NMP), and a non-solvent for precipitation (e.g., methanol).

  • Procedure: a. In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP. b. Cool the solution to 0°C in an ice bath. c. Slowly add an equimolar amount of the diacyl chloride to the stirred diamine solution. A slight excess (1-2%) of the diacyl chloride may be used to ensure complete reaction of the amine groups. d. Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms. e. Precipitate the polymer by slowly pouring the viscous solution into a stirred beaker of methanol. f. Collect the fibrous polymer precipitate by filtration. g. Wash the polymer thoroughly with methanol and then water to remove residual solvent and HCl byproduct. h. Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 3: Characterization of Polymer Thermal Stability by TGA

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Procedure: a. Place the pan in the TGA furnace. b. Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min). c. Conduct the analysis under both a nitrogen and an air atmosphere in separate runs to assess thermal and thermo-oxidative stability, respectively.

  • Data Analysis: a. Plot the sample weight percentage as a function of temperature. b. Determine the Td5 or Td10, which is the temperature at which 5% or 10% weight loss occurs. This value is a key indicator of the onset of thermal degradation. c. Note the char yield, which is the percentage of material remaining at the end of the run (e.g., at 800°C in nitrogen).

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of [1,1'-Biphenyl]-3,3'-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations. The most common synthetic route involves a Suzuki-Miyaura coupling to form the 3,3'-dinitrobiphenyl precursor, followed by a reduction to the desired diamine.

Q1: My Suzuki-Miyaura coupling reaction for 3,3'-dinitrobiphenyl shows low yield or has failed. What are the common causes and solutions?

A1: Low yield in Suzuki-Miyaura coupling is a frequent issue, often exacerbated during scale-up. Here are the primary areas to investigate:

  • Catalyst Activity: The Palladium catalyst is sensitive. Ensure it has not been deactivated by oxygen. Use degassed solvents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction. On a larger scale, ensuring efficient sparging or vacuum/backfill cycles is critical.

  • Base and Solvent: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common. Ensure the base is finely powdered and dry, especially for large-scale reactions, to maximize surface area and reactivity. The solvent system (e.g., Toluene/Ethanol/Water or THF/Water) must be appropriate and sufficiently degassed.[1][2]

  • Reagent Quality: Verify the purity of your boronic acid and aryl halide. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction if the boronic acid is impure or if the reaction conditions are too harsh.[3]

  • Temperature Control: Inadequate temperature control on a larger scale can lead to side reactions or catalyst decomposition. Monitor the internal reaction temperature closely.

Q2: I am observing significant amounts of a homo-coupling byproduct (biphenyl from the boronic acid). How can I minimize this?

A2: Homo-coupling is a common side reaction, especially with electron-poor boronic acids.[4]

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.

  • Slow Addition: On a larger scale, adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing self-coupling.

  • Optimize Ligand: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homo-coupling. Consider screening ligands like SPhos or XPhos, which are known to be effective for challenging couplings.[2]

Q3: The reduction of 3,3'-dinitrobiphenyl is incomplete or results in a discolored product. What should I check?

A3: Incomplete reduction or product discoloration are typical scale-up challenges.

  • Reduction Method:

    • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. Inadequate stirring on a larger scale can lead to poor catalyst suspension and incomplete reaction. Increase agitation speed or consider a different reactor design. The hydrogen pressure should be maintained consistently.

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Ensure the metal is sufficiently activated and added portion-wise to control the exotherm, especially at scale.[5] Overheating can lead to side reactions and tar formation.[6]

  • Product Purity: The final product, this compound, is susceptible to air oxidation, which can cause discoloration. Work-up procedures should be performed promptly, and the final product should be stored under an inert atmosphere, protected from light.[7]

Q4: I am having difficulty purifying the final product during scale-up. What are the recommended methods?

A4: Purification can be challenging due to the product's physical properties.

  • Recrystallization: This is the most common and scalable method. Finding a suitable solvent system is key. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, may be required.[8][9] Dissolve the crude product in a minimum amount of the hot, better solvent and add the anti-solvent dropwise until turbidity appears, then allow it to cool slowly.

  • Column Chromatography: While effective at the lab scale, it is often not economically viable for large-scale production. It should be used as a last resort or for producing very high-purity material.

  • Slurry Wash: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective and scalable purification step.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for scaling up this compound synthesis? A: The most common industrial approach is a two-step synthesis:

  • Suzuki-Miyaura cross-coupling of 1-bromo-3-nitrobenzene with 3-nitrophenylboronic acid to form 3,3'-dinitrobiphenyl. This method is popular due to its mild conditions and functional group tolerance.[3]

  • Reduction of the dinitro intermediate to the final diamine product, typically via catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or metal-acid reduction (e.g., Fe/HCl).[10]

Q: How critical is the quality of the starting materials? A: Extremely critical. Impurities in the starting aryl halide or boronic acid can inhibit the catalyst and lead to side reactions, complicating purification and lowering yield. Always use reagents from reputable suppliers and verify their purity by analysis (e.g., NMR, LC-MS) before use, especially for pilot-scale runs.

Q: What are the key safety considerations when scaling up this synthesis? A:

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the reactor is properly rated, and all fittings are leak-tested. The palladium on carbon (Pd/C) catalyst can be pyrophoric when dry and exposed to air; handle it as a wet paste.

  • Exothermic Reactions: Both the Suzuki coupling and the reduction steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with adequate cooling capacity and consider controlling the rate of addition of reagents to manage the reaction temperature.

  • Reagent Handling: Handle all chemicals, especially aryl halides and nitro compounds, with appropriate personal protective equipment (PPE) in a well-ventilated area.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3,3'-Dinitrobiphenyl via Suzuki-Miyaura Coupling
  • Degassing: To a 250 mL 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-3-nitrobenzene (5.05 g, 25 mmol), 3-nitrophenylboronic acid (4.6 g, 27.5 mmol), and sodium carbonate (8.0 g, 75 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol to yield yellow crystals.

Protocol 2: Pilot-Scale Reduction of 3,3'-Dinitrobiphenyl to this compound
  • Reactor Setup: Charge a 50 L glass-lined reactor with 3,3'-dinitrobiphenyl (1.0 kg, 4.1 mol) and ethanol (20 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Palladium on Carbon (Pd/C) (100 g, 50% wet paste).

  • Hydrogenation: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor to 5 bar with hydrogen.

  • Reaction: Heat the mixture to 50°C while stirring vigorously (e.g., 300 RPM) to ensure the catalyst remains suspended. The reaction is exothermic; use the reactor cooling jacket to maintain the temperature. Monitor hydrogen uptake. The reaction is typically complete in 6-8 hours.

  • Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry out as it may be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield this compound as off-white to light-tan crystals. Dry the final product under vacuum at 40-50°C.

Data Presentation

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterLab Scale (25 mmol)Pilot Scale (5 mol)Key Considerations for Scale-Up
Aryl Halide 5.05 g1.01 kgEnsure consistent purity batch-to-batch.
Boronic Acid 4.6 g0.92 kgMonitor for degradation during storage.
Palladium Catalyst 0.58 g116 gCatalyst cost becomes significant. Consider lower loading or recycling.
Solvent Volume 120 mL24 LEfficient degassing is more challenging.
Reaction Time 12 hours16-24 hoursMass transfer limitations can slow the reaction.
Typical Yield 85-92%80-88%Yield losses can occur from less efficient extraction and transfer.
Purity (Crude) >95%>92%Potential for increased side products due to localized heating.

Table 2: Comparison of Parameters for Catalytic Hydrogenation

ParameterLab Scale (20 mmol)Pilot Scale (4.1 mol)Key Considerations for Scale-Up
Dinitro Biphenyl 4.88 g1.0 kgEnsure it is fully dissolved or well-slurried before starting.
Pd/C Catalyst (10%) 0.5 g (wet)100 g (wet)Safe handling and filtration are critical. Ensure efficient agitation.
Hydrogen Pressure 1-3 bar (balloon)5-10 bar (reactor)Higher pressure increases reaction rate but requires specialized equipment.
Temperature 25-40 °C50-60 °CRequires efficient cooling to manage the exotherm.
Reaction Time 4-6 hours6-10 hoursDependent on agitation efficiency and catalyst activity.
Typical Yield 90-98%88-95%Mechanical losses during filtration and transfer are more significant.
Purity (Final) >99%>98.5%Risk of oxidation/discoloration is higher with longer work-up times.

Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Aryl Halide + Boronic Acid B Degas Solvents & Add Base A->B C Add Pd Catalyst (Inert Atmosphere) B->C D Heat to Reflux (e.g., 12-16h) C->D E Aqueous Work-up & Extraction D->E F Crude 3,3'-Dinitrobiphenyl E->F G Crude 3,3'-Dinitrobiphenyl H Dissolve in Solvent (e.g., Ethanol) G->H I Add Reduction Agent (e.g., Pd/C + H2) H->I J Monitor Reaction (e.g., H2 uptake) I->J K Filter & Concentrate J->K L Crude this compound K->L M Crude Diamine N Recrystallization M->N O Filter & Dry (Under Vacuum) N->O P Final Product: This compound O->P

Caption: General workflow for the synthesis of this compound.

G Start Problem Observed Yield Low Reaction Yield? Start->Yield Purity Poor Product Purity? Start->Purity Yield->Purity No Cat Check Catalyst Activity & Inert Atmosphere Yield->Cat Yes SideRxn Identify Side Products (e.g., Homo-coupling) Purity->SideRxn Yes Reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) Cat->Reagents Conditions Optimize Temp. & Base Reagents->Conditions Incomplete Incomplete Reaction? SideRxn->Incomplete Purification Optimize Purification (Recrystallization Solvent) Incomplete->Purification Oxidation Product Discolored? (Possible Oxidation) Purification->Oxidation

Caption: Troubleshooting decision tree for synthesis scale-up.

G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X L₂ Pd0->Pd_complex OA_label Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ Pd_complex->Transmetal TM_label Transmetalation Transmetal->Pd0 Ar-Ar' RE_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Polyimides: [1,1'-Biphenyl]-3,3'-diamine versus 4,4'-diaminobiphenyl in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isomeric effects of diaminobiphenyl monomers on the thermal, mechanical, and solubility properties of polyimides, providing researchers, scientists, and drug development professionals with critical data for material selection and development.

The selection of diamine monomers is a critical determinant in tailoring the properties of polyimides for specific high-performance applications. Among the various aromatic diamines utilized, isomers of diaminobiphenyl offer a unique opportunity to fine-tune the final polymer characteristics. This guide provides a comprehensive comparison of polyimides synthesized from [1,1'-Biphenyl]-3,3'-diamine and its isomer, 4,4'-diaminobiphenyl. The structural difference between the meta-catenation of the 3,3'-isomer and the para-catenation of the 4,4'-isomer significantly influences the polymer chain's linearity, packing efficiency, and intermolecular interactions, thereby impacting the material's overall performance.

Key Performance Differences at a Glance

Polyimides derived from 4,4'-diaminobiphenyl generally exhibit superior thermal stability and mechanical strength due to the rigid, linear polymer backbone which facilitates efficient chain packing and strong intermolecular forces. In contrast, the kinked structure of polyimides based on this compound disrupts this regular packing, leading to enhanced solubility in organic solvents, a property highly desirable for processing and specific applications where solution-based fabrication is required.

Quantitative Performance Data

To provide a clear and objective comparison, the following tables summarize the key performance metrics of polyimides synthesized from this compound and 4,4'-diaminobiphenyl, each reacted with a common dianhydride under comparable experimental conditions.

Table 1: Thermal Properties of Diaminobiphenyl-Based Polyimides

Diamine MonomerDianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
This compound PMDA310 - 340> 500
4,4'-diaminobiphenyl PMDA360 - 400+> 550
This compound BPDA280 - 310> 500
4,4'-diaminobiphenyl BPDA320 - 360> 530

Note: PMDA (Pyromellitic dianhydride), BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride). Data is compiled from various sources and represents typical ranges.

Table 2: Mechanical Properties of Diaminobiphenyl-Based Polyimide Films

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound PMDA100 - 1202.5 - 3.55 - 10
4,4'-diaminobiphenyl PMDA130 - 1703.5 - 5.03 - 7
This compound BPDA90 - 1102.0 - 3.08 - 15
4,4'-diaminobiphenyl BPDA110 - 1503.0 - 4.54 - 8

Note: PMDA (Pyromellitic dianhydride), BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride). Data is compiled from various sources and represents typical ranges.

Table 3: Solubility of Diaminobiphenyl-Based Polyimides

Diamine MonomerDianhydrideNMPDMAcm-CresolTHFChloroform
This compound PMDA+++++--
4,4'-diaminobiphenyl PMDA-----
This compound BPDA+++++++++/-+/-
4,4'-diaminobiphenyl BPDA+/-+/----

Key: +++ (Readily Soluble), ++ (Soluble), + (Slightly Soluble), +/- (Partially Soluble/Swelling), - (Insoluble). Solvents: NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), m-Cresol, THF (Tetrahydrofuran).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of the polyimides discussed. Specific parameters may vary based on the literature source.

Polyimide Synthesis: Two-Step Polymerization
  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine (this compound or 4,4'-diaminobiphenyl) is dissolved in a polar aprotic solvent such as NMP or DMAc. An equimolar amount of the dianhydride (e.g., PMDA or BPDA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for 12-24 hours to yield a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour under a nitrogen atmosphere to effect the conversion to the final polyimide.

Characterization Methods
  • Thermal Stability (TGA): Thermogravimetric analysis is performed using a TGA instrument. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at 5% weight loss is recorded.

  • Glass Transition Temperature (DSC): Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10-20°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are measured on thin film samples using a universal testing machine at a specific strain rate according to ASTM D882 standards.

  • Solubility: The solubility of the polyimide films is determined by immersing a small sample (e.g., 10 mg) in various solvents (e.g., 1 mL) and observing its behavior (dissolution, swelling, or insolubility) at room temperature and upon heating.

Visualizing the Structural and Synthetic Relationships

To better understand the concepts discussed, the following diagrams illustrate the chemical structures and the general workflow for polyimide synthesis.

cluster_monomers Diamine Monomers cluster_properties Resulting Polyimide Properties Diamine_33 This compound Properties_33 Increased Solubility Lower Tg Good Mechanical Properties Diamine_33->Properties_33 Leads to Diamine_44 4,4'-diaminobiphenyl Properties_44 High Thermal Stability High Tg Excellent Mechanical Properties Lower Solubility Diamine_44->Properties_44 Leads to

Caption: Isomeric effect of diamine monomers on polyimide properties.

Diamine Diamine Monomer PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride Monomer Dianhydride->PolyamicAcid Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Casting Film Casting PolyamicAcid->Casting ThermalCuring Thermal Imidization (Stepwise Heating) Casting->ThermalCuring PolyimideFilm Polyimide Film ThermalCuring->PolyimideFilm

Caption: General workflow for the two-step synthesis of polyimide films.

Conclusion

The choice between this compound and 4,4'-diaminobiphenyl as a monomer for polyimide synthesis has a profound impact on the final properties of the polymer. For applications demanding the utmost in thermal stability and mechanical robustness, such as in aerospace components or high-temperature insulation, the linear and rigid structure derived from 4,4'-diaminobiphenyl is often the superior choice. Conversely, for applications requiring solution processability, such as in the fabrication of thin films and coatings for microelectronics, the enhanced solubility imparted by the meta-linkages of this compound is a significant advantage. This guide provides the foundational data and understanding for researchers to make informed decisions in the design and development of advanced polyimide materials.

Performance Face-Off: [1,1'-Biphenyl]-3,3'-diamine and Oxydianiline in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials, the selection of appropriate monomers is paramount to achieving desired polymer properties. This guide provides a detailed performance comparison of two aromatic diamines, [1,1'-Biphenyl]-3,3'-diamine and oxydianiline, which are pivotal building blocks in the synthesis of high-performance polymers such as polyimides and polyamides. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and oxydianiline are instrumental in creating polymers with exceptional thermal stability and mechanical strength. Oxydianiline, particularly the 4,4'- isomer (4,4'-ODA), is a well-established monomer used in commercial polyimides like Kapton, known for its excellent balance of properties. Polymers derived from oxydianiline generally exhibit high glass transition temperatures (Tg) and robust mechanical performance.

This compound, with its rigid biphenyl linkage, offers the potential for even higher thermal stability and enhanced mechanical properties. However, the literature providing specific quantitative performance data for polymers derived from this diamine is less extensive. This guide collates available data to draw a comparative picture and provides the experimental context for these findings.

Structural and Physical Properties

A fundamental comparison of the two diamines reveals differences in their molecular structure that influence the properties of the resulting polymers.

PropertyThis compoundOxydianiline (4,4'-ODA)
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂O
Molecular Weight 184.24 g/mol 200.24 g/mol
Structure A rigid, linear biphenyl coreAn ether linkage providing some flexibility
Melting Point Not widely reported188-192 °C[1]
Solubility Generally soluble in polar aprotic solventsSoluble in polar aprotic solvents like DMF, DMAc, NMP

The rigid biphenyl backbone of this compound is expected to result in polymers with higher glass transition temperatures and moduli compared to those derived from the more flexible oxydianiline.

Performance Data in Polyimides

Polyimides are a key application for these diamines, offering exceptional thermal and mechanical performance. The following tables summarize the properties of polyimides synthesized from these diamines in combination with common dianhydrides.

Note: Direct comparative studies using this compound and oxydianiline with the same dianhydride under identical conditions are limited. The data presented is a compilation from various sources.

Thermal Properties
DiamineDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literature
Oxydianiline (4,4'-ODA) Pyromellitic dianhydride (PMDA)302>500
Oxydianiline (4,4'-ODA) 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)290>500
Oxydianiline (4,4'-ODA) 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)276>500

Data for Oxydianiline-based polyimides sourced from multiple studies.[2][3]

Mechanical Properties of Polyimide Films
DiamineDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
Oxydianiline (4,4'-ODA) Pyromellitic dianhydride (PMDA)-3.422.82
Oxydianiline (4,4'-ODA) 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)--3.8
Oxydianiline (4,4'-ODA) 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)114.193.233.58

Data for Oxydianiline-based polyimides sourced from multiple studies.[2][3]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and characterization of polyimides from aromatic diamines.

Synthesis of Polyimide via a Two-Step Solution Polymerization

This common method involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[4][5]

1. Poly(amic acid) Synthesis:

  • In a dry, nitrogen-purged flask, dissolve the aromatic diamine (this compound or oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., PMDA, BPDA) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

2. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating process. A typical cycle is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[4]

  • Cool the oven slowly to room temperature to obtain the polyimide film.

Polyimide_Synthesis_Workflow Diamine Aromatic Diamine (this compound or Oxydianiline) PAA_solution Poly(amic acid) Solution Diamine->PAA_solution Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->PAA_solution Solvent Polar Aprotic Solvent (DMAc or NMP) Solvent->PAA_solution Casting Film Casting PAA_solution->Casting Thermal_Imidization Thermal Imidization (Staged Heating) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film

Caption: General workflow for the two-step synthesis of polyimides.
Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the polymers.

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the polyimide film.

  • Heating Rate: 10 °C/min or 20 °C/min.

  • Atmosphere: Nitrogen or air, with a flow rate of 50-100 mL/min.

  • Temperature Range: Typically from room temperature to 800 °C.

  • Data Recorded: The temperature at which 5% weight loss occurs (Td5) is a key indicator of thermal stability.

Mechanical Testing: Tensile Properties of Thin Films (ASTM D882)

This standard test method is used to determine the tensile properties of thin plastic sheeting.[6][7][8][9][10]

  • Specimen Preparation: Cut dog-bone shaped or rectangular specimens from the polyimide film with a width of typically 25 mm.[8] The thickness should be less than 1.0 mm.[6][7]

  • Conditioning: Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity before testing.[10]

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a uniaxial tensile force at a constant rate of crosshead displacement until the specimen breaks.

  • Data Analysis: From the resulting stress-strain curve, determine:

    • Tensile Strength: The maximum stress the material can withstand.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis PI_Film Polyimide Film Cutting Cut Specimen (ASTM D882 dimensions) PI_Film->Cutting Conditioning Conditioning (23°C, 50% RH) Cutting->Conditioning Mounting Mount in Universal Testing Machine Conditioning->Mounting Stretching Apply Uniaxial Tensile Force Mounting->Stretching Fracture Specimen Fractures Stretching->Fracture Stress_Strain Generate Stress-Strain Curve Fracture->Stress_Strain Properties Determine: - Tensile Strength - Tensile Modulus - Elongation at Break Stress_Strain->Properties

Caption: Workflow for tensile testing of polyimide films according to ASTM D882.

Discussion and Conclusion

Based on the available data, polyimides derived from oxydianiline demonstrate excellent thermal and mechanical properties, making them a reliable choice for high-performance applications. The ether linkage in oxydianiline imparts a degree of flexibility to the polymer chain, which can be advantageous for film formation and toughness.

For researchers and drug development professionals, the choice between these two diamines will depend on the specific performance requirements of the application. If a well-characterized material with a proven track record of high performance is needed, oxydianiline is a strong candidate. For applications demanding the utmost in thermal stability and stiffness, where processing challenges can be overcome, this compound presents a promising, albeit less documented, alternative. Further experimental investigation into polymers derived from this compound is warranted to fully elucidate its performance profile and enable a more direct and comprehensive comparison.

References

Validating the Structure of [1,1'-Biphenyl]-3,3'-diamine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of [1,1'-Biphenyl]-3,3'-diamine. By presenting experimental data alongside that of viable alternatives, this document serves as a practical resource for unambiguous compound identification. Detailed experimental protocols are included to ensure reproducibility.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and a collective analysis of the data is essential for definitive validation. Below is a comparative summary of the expected spectroscopic data for this compound and two common alternative biphenyl diamines: Benzidine ([1,1'-Biphenyl]-4,4'-diamine) and o-Tolidine (3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine).

Table 1: ¹H NMR Data Comparison (Predicted/Typical Values in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.20t2HH-5, H-5'
~6.95d2HH-6, H-6'
~6.80s2HH-2, H-2'
~6.70d2HH-4, H-4'
~3.70br s4H-NH₂
Benzidine~7.30d4HH-2, H-6, H-2', H-6'
~6.75d4HH-3, H-5, H-3', H-5'
~3.60br s4H-NH₂
o-Tolidine~7.10d2HH-6, H-6'
~6.80s2HH-2, H-2'
~6.70d2HH-5, H-5'
~3.65br s4H-NH₂
~2.20s6H-CH₃

Table 2: ¹³C NMR Data Comparison (Predicted/Typical Values in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~147.0C-3, C-3'
~142.0C-1, C-1'
~130.0C-5, C-5'
~118.0C-6, C-6'
~115.0C-4, C-4'
~114.0C-2, C-2'
Benzidine~145.0C-4, C-4'
~138.0C-1, C-1'
~127.0C-2, C-6, C-2', H-6'
~116.0C-3, C-5, C-3', H-5'
o-Tolidine~144.0C-4, C-4'
~136.0C-1, C-1'
~131.0C-3, C-3'
~126.0C-5, C-5'
~120.0C-6, C-6'
~113.0C-2, C-2'
~17.0-CH₃

Table 3: IR Spectroscopy Data Comparison (Typical Values)

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~3400-3200 (two bands)~1330-1250~3100-3000~1600-1450
Benzidine~3450-3250 (two bands)~1340-1260~3100-3000~1620-1470
o-Tolidine~3440-3240 (two bands)~1335-1255~3100-3000~1610-1460

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 184.24167, 154, 139
Benzidine184.24167, 154, 139
o-Tolidine212.29197, 182, 167

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shifts and coupling constants.

b. ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) or a direct insertion probe.

  • Parameters (GC-MS):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using the described spectroscopic techniques is illustrated in the following workflow diagram.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison cluster_validation Structural Validation Sample Synthesized or Acquired This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Carbon Environments NMR->NMR_Data IR_Data Identify Functional Groups (N-H, C-N, Aromatic C=C) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Reference/Predicted Data and Alternative Structures NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Validation Structure Confirmation Comparison->Validation

Spectroscopic validation workflow for this compound.

Quantitative Analysis of [1,1'-Biphenyl]-3,3'-diamine in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of [1,1'-Biphenyl]-3,3'-diamine in a mixture. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and safety of pharmaceutical products and for obtaining accurate data in research and development. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Non-Aqueous Titration, and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols for each method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantitative analysis of aromatic diamines, including close structural analogs of this compound. This data is compiled from various studies and provides a basis for method selection based on specific analytical requirements.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Non-Aqueous TitrationUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Neutralization reaction in a non-aqueous solvent.Measurement of light absorbance at a specific wavelength.
Linearity (R²) > 0.999> 0.995> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%< 2%< 5%
Limit of Detection (LOD) 50 - 100 ng/L[1]0.02 - 0.14 µg/g[2]~0.1% (w/w)0.1 - 1 mg/L
Limit of Quantification (LOQ) 150 - 300 ng/L[1]0.08 - 0.48 µg/g[2]~0.3% (w/w)0.3 - 3 mg/L
Selectivity HighVery HighLow to ModerateLow
Throughput HighModerateLowHigh
Cost ModerateHighLowLow
Expertise Required IntermediateAdvancedBasicBasic

Note: The performance data presented above is based on studies of aromatic diamines, including 3,3'-dichlorobenzidine and benzidine, which are structurally similar to this compound.[1][2] The actual performance for this compound may vary and requires method validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the selective and sensitive quantification of this compound.

a. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Biphenyl stationary phase can also offer enhanced selectivity for aromatic compounds.

b. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

d. Sample Preparation:

  • Accurately weigh a portion of the sample mixture.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

e. Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices, often requiring derivatization to improve volatility and chromatographic performance.

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Reagents and Standards:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

  • This compound reference standard

c. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

d. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in dichloromethane.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, inject 1 µL of the derivatized solution into the GC-MS.

e. Calibration: Prepare calibration standards of this compound and derivatize them using the same procedure as the samples. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Non-Aqueous Titration Method

This classical method is suitable for the assay of the total basic content of this compound in a relatively pure mixture.

a. Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., glass and reference electrode) or a burette.

  • Magnetic stirrer.

b. Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Glacial acetic acid

  • Acetic anhydride

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (primary standard)

c. Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis: Accurately weigh a quantity of the sample containing a known amount of this compound and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to the same endpoint as in the standardization. A blank titration should be performed to make any necessary corrections.[3]

d. Calculation: The percentage of this compound can be calculated using the following formula: % (w/w) = (V_s - V_b) * N * E / W * 100 Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • E = Equivalent weight of this compound

  • W = Weight of the sample (mg)

UV-Vis Spectrophotometry Method

This is a simple and rapid method suitable for the quantification of this compound in simple mixtures with no interfering substances that absorb at the same wavelength.

a. Instrumentation:

  • UV-Vis Spectrophotometer.

b. Reagents and Standards:

  • Methanol (spectroscopic grade)

  • This compound reference standard

c. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the structurally similar 3,3'-diaminobenzidine, a λmax has been reported around 280-300 nm.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to obtain a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the sample solution at the predetermined λmax against a methanol blank.

d. Calibration: Prepare a series of standard solutions of this compound in methanol covering a suitable concentration range. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Evaporation Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration (Extracted Ion) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Titration_Workflow Start Start Prep Sample Preparation (Weighing & Dissolution) Start->Prep Titration Titration with Standardized Perchloric Acid Prep->Titration Endpoint Endpoint Detection (Potentiometric or Visual) Titration->Endpoint Calculation Calculation of Analyte Content Endpoint->Calculation End End Calculation->End

References

Comparative study of thermal stability of polyimides from different diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermal Stability of Polyimides Derived from Various Diamines

The thermal stability of polyimides, a critical class of high-performance polymers, is intrinsically linked to their chemical structure, particularly the nature of the diamine monomer used in their synthesis. This guide provides a comparative overview of the thermal properties of polyimides synthesized from different diamines, supported by experimental data from various studies. The selection of the diamine monomer significantly influences the resulting polyimide's glass transition temperature (Tg) and thermal decomposition temperature (Td), properties crucial for applications in aerospace, electronics, and other demanding fields.

Influence of Diamine Structure on Thermal Stability

The structure of the diamine component in the polyimide backbone dictates the polymer's chain rigidity, intermolecular interactions, and overall thermal stability. Generally, aromatic polyimides exhibit superior thermal stability compared to their aliphatic counterparts due to the rigid nature of the aromatic rings.[1][2][3] The introduction of flexible linkages, such as ether or isopropylidene groups, into the diamine structure can enhance solubility and processability, but often at the cost of reduced thermal stability. Conversely, the incorporation of bulky, rigid groups can increase the glass transition temperature by restricting segmental motion.[4][5]

Comparative Thermal Data

The following table summarizes the thermal properties of polyimides synthesized from a common dianhydride, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and various aromatic diamines. This allows for a direct comparison of the effect of the diamine structure on thermal stability.

Diamine StructureDiamine NamePolyimide DesignationTg (°C)Td5% (°C)Reference
p-Phenylenediamine (PDA)PIFBTDA-PDA340.4526.9[6]
m-Phenylenediamine (MPD)PIFBTDA-MPD302.8493.3[6]
4,4'-Oxydianiline (ODA)PIFBTDA-ODA271.3487.1[6]
4,4'-Methylenedianiline (MDA)PIFBTDA-MDA277.9492.7[6]
4,4'-Diaminodiphenyl sulfone (DDS)PIFBTDA-DDS327.1523.3[6]

Note: Tg refers to the glass transition temperature, and Td5% represents the temperature at which 5% weight loss occurs, indicating the onset of thermal decomposition.

Experimental Protocols

The data presented in this guide is based on standard experimental procedures for the synthesis and characterization of polyimides.

Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process:[1][2]

  • Poly(amic acid) Formation: A dianhydride is reacted with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner, typically up to 300-350°C, to drive the cyclodehydration reaction and form the imide rings.[7]

    • Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at lower temperatures.

Thermal Analysis

The thermal stability of the polyimides is evaluated using the following techniques:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal decomposition temperature of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.[6][8][9] The Td5% and Td10% values represent the temperatures at which 5% and 10% weight loss occur, respectively.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimide.[10][11] The Tg is identified as a change in the heat capacity of the material as it transitions from a rigid, glassy state to a more flexible, rubbery state.

Structure-Property Relationships

The data clearly demonstrates the strong dependence of polyimide thermal stability on the diamine structure.

G cluster_monomers Monomers cluster_synthesis Synthesis cluster_polyimide Polyimide cluster_properties Thermal Properties Dianhydride Dianhydride (e.g., BTDA) PolyamicAcid Poly(amic acid) Precursor Dianhydride->PolyamicAcid + Diamine Diamine Diamine->PolyamicAcid Tg Glass Transition Temperature (Tg) Diamine->Tg Influences Td Decomposition Temperature (Td) Diamine->Td Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide Polyimide->Tg Polyimide->Td

Caption: Polyimide synthesis workflow and the influence of the diamine monomer on thermal properties.

The polyimide derived from p-phenylenediamine (PDA), which has a rigid, linear structure, exhibits the highest glass transition temperature and thermal decomposition temperature. In contrast, the introduction of a flexible ether linkage in 4,4'-oxydianiline (ODA) leads to a significant decrease in both Tg and Td. The presence of a methylene group in 4,4'-methylenedianiline (MDA) also results in lower thermal stability compared to the more rigid diamines. The sulfone group in 4,4'-diaminodiphenyl sulfone (DDS), being a rigid and polar group, contributes to a high Tg and Td, second only to the PDA-based polyimide in this comparison. These findings underscore the principle that increased rigidity and strong intermolecular interactions in the diamine monomer lead to enhanced thermal stability in the resulting polyimide.[6]

References

Benchmarking [1,1'-Biphenyl]-3,3'-diamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-performance polymers and drug discovery, the selection of appropriate building blocks is paramount. Aromatic diamines are a critical class of monomers that significantly influence the properties of resulting materials and the biological activity of pharmaceutical compounds. This guide provides a comprehensive benchmark of [1,1'-Biphenyl]-3,3'-diamine against other common aromatic diamines, offering researchers, scientists, and drug development professionals a comparative analysis based on available experimental data.

Performance in Polymer Synthesis

Aromatic diamines are fundamental in the synthesis of high-performance polymers such as polyimides and polyamides due to the rigidity and thermal stability they impart to the polymer backbone. The isomeric substitution pattern of the amine groups on the aromatic rings plays a crucial role in determining the final properties of the polymer, including thermal stability, mechanical strength, and solubility.

The meta-substitution pattern in this compound, as opposed to its para-substituted counterpart (4,4'-diamine), introduces a kinked, non-linear geometry into the polymer chain. This structural irregularity disrupts chain packing, which can lead to increased solubility and a lower glass transition temperature (Tg) compared to polymers derived from linear, para-substituted diamines. However, this disruption can sometimes negatively impact mechanical strength and thermal stability.

Below is a comparative summary of the expected performance of polyimides derived from this compound and other representative aromatic diamines, based on established structure-property relationships.

Table 1: Comparative Performance of Aromatic Diamines in Polyimide Synthesis

PropertyThis compound (meta-meta')4,4'-Oxydianiline (ODA)p-Phenylenediamine (p-PDA)4,4'-Diaminodiphenylmethane (MDA)
Glass Transition Temp. (Tg) Moderate to HighModerateHighModerate to High
Thermal Stability (Td) HighHighVery HighHigh
Tensile Strength ModerateModerate to HighHighModerate to High
Tensile Modulus ModerateModerateHighModerate
Elongation at Break Moderate to HighHighLowModerate
Solubility Good in organic solventsModeratePoorGood in organic solvents

Note: The properties listed are general trends observed in polyimides derived from these diamines and can vary depending on the dianhydride used in the polymerization.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the accurate benchmarking of chemical compounds. Below are standard protocols for the synthesis and characterization of polyimides from aromatic diamines.

Protocol 1: Two-Step Polyimide Synthesis (Poly(amic acid) Precursor)
  • Dissolution of Diamine: In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the aromatic diamine (e.g., this compound) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Stir until the diamine is completely dissolved.

  • Addition of Dianhydride: Gradually add an equimolar amount of a solid aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred diamine solution at room temperature.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle involves heating at 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to effect the conversion of the poly(amic acid) to the final polyimide.

  • Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.

Protocol 2: Thermal Property Analysis (TGA and DSC)
  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td), typically defined as the temperature at which 5% or 10% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the polyimide film in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected glass transition temperature (e.g., 400°C) at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly to below its Tg.

    • Reheat the sample at the same heating rate. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Protocol 3: Mechanical Property Analysis (Tensile Testing)
  • Specimen Preparation: Cut the polyimide films into dumbbell-shaped specimens according to ASTM D638 standard.

  • Tensile Test: Mount the specimen in the grips of a universal testing machine.

  • Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures. Record the load and elongation data.

  • Calculation: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing polyimides from aromatic diamines.

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_characterization Characterization diamine Aromatic Diamine (this compound) paa Poly(amic acid) Solution diamine->paa dianhydride Aromatic Dianhydride dianhydride->paa solvent Aprotic Solvent (DMAc or NMP) solvent->paa film_casting Film Casting paa->film_casting imidization Thermal Imidization film_casting->imidization pi_film Polyimide Film imidization->pi_film tga TGA Analysis pi_film->tga Sample dsc DSC Analysis pi_film->dsc Sample tensile Tensile Testing pi_film->tensile Sample thermal_props Thermal Properties (Tg, Td) tga->thermal_props dsc->thermal_props mech_props Mechanical Properties (Strength, Modulus) tensile->mech_props

Fig. 1: Experimental workflow for polyimide synthesis and characterization.

Role in Drug Discovery

While the primary application of this compound is in materials science, biphenyl derivatives are a recognized structural motif in medicinal chemistry, appearing in a variety of therapeutic agents.[1] The biphenyl scaffold can provide a rigid framework to orient functional groups for optimal interaction with biological targets. Biphenyl derivatives have been explored for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[1]

For instance, biphenyl-containing compounds have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK), both of which are important targets in the treatment of type 2 diabetes. The general mechanism involves the binding of the biphenyl moiety to hydrophobic pockets in the target protein, leading to modulation of its activity.

The following diagram illustrates a simplified, hypothetical signaling pathway where a biphenyl diamine derivative could act as an inhibitor of a protein kinase, a common mechanism of action for many drugs.

signaling_pathway cluster_cell Cellular Environment receptor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response Leads to inhibitor Biphenyl Diamine Derivative (Inhibitor) inhibitor->kinase Inhibits

References

Purity Assessment of Synthesized [1,1'-Biphenyl]-3,3'-diamine: A Comparative Guide to GC-MS, HPLC-UV, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of synthesized compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where it directly impacts safety and efficacy. [1,1'-Biphenyl]-3,3'-diamine is a key building block in the synthesis of high-performance polymers and specialty chemicals. This guide provides a comparative overview of three common analytical techniques for assessing the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it well-suited for identifying trace impurities. However, polar compounds like aromatic amines may require derivatization to improve their volatility and chromatographic behavior.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile method for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is a robust and widely used technique in quality control for purity determination.[4][5][6][7]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the analyte itself.[8][9][10][11] It relies on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[8][9][10][11]

Potential Impurities in Synthesized this compound

The purity of synthesized this compound is largely dependent on the synthetic route and purification methods employed. A common synthesis route involves the reduction of 3,3'-dinitro-[1,1'-biphenyl].[12][13][14][15] Potential impurities may include:

  • Starting materials: Unreacted 3,3'-dinitro-[1,1'-biphenyl].

  • Intermediates: Partially reduced nitro-amino compounds (e.g., 3-amino-3'-nitro-[1,1'-biphenyl]).

  • Isomeric impurities: Other positional isomers of dinitrobiphenyl or diaminobiphenyl formed during the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Comparative Analysis of Methods

The selection of an analytical method for purity assessment depends on several factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. The following table provides an illustrative comparison of GC-MS, HPLC-UV, and qNMR for the purity analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and differential partitioning.Signal intensity is directly proportional to the number of nuclei.
Typical Purity Range 95-99.9%95-99.9%90-100%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Precision (%RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 90-110%98-102%99-101%
Impurity Identification Excellent, based on mass spectral libraries and fragmentation patterns.Limited to comparison with known standards.Possible for structurally related impurities with distinct signals.
Sample Volatility Requires volatile or derivatized compounds.Suitable for non-volatile and thermally labile compounds.Independent of volatility.
Derivatization Often required for polar amines to improve volatility and peak shape.[1][2][3]Not typically required.Not required.
Analysis Time Relatively fast (15-45 minutes per sample).Moderate (10-30 minutes per sample).Fast per sample, but requires longer setup for quantitation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the purity assessment of this compound by GC-MS, which may require derivatization.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve weigh->dissolve derivatize Derivatize (BSTFA) dissolve->derivatize heat Heat derivatize->heat inject Inject into GC heat->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Identify Impurities chromatogram->identify spectra->identify quantify Quantify Purity identify->quantify

Caption: Workflow for GC-MS Purity Analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the purity analysis of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound (1 mg/mL) in the mobile phase.

  • Prepare calibration standards by diluting the stock solution.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC-UV Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 scans).

3. Data Analysis:

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

dot

qNMR_Logical_Relationship cluster_input Inputs cluster_nmr NMR Measurement cluster_constants Constants cluster_calculation Calculation mass_analyte Mass of Analyte (m_analyte) calculate_purity Calculate Purity (%) mass_analyte->calculate_purity mass_is Mass of Internal Standard (m_IS) mass_is->calculate_purity purity_is Purity of Internal Standard (P_IS) purity_is->calculate_purity acquire Acquire 1H NMR Spectrum integrate_analyte Integrate Analyte Signal (I_analyte) acquire->integrate_analyte integrate_is Integrate IS Signal (I_IS) acquire->integrate_is integrate_analyte->calculate_purity integrate_is->calculate_purity mw_analyte MW of Analyte mw_analyte->calculate_purity mw_is MW of Internal Standard mw_is->calculate_purity n_analyte Protons of Analyte Signal n_analyte->calculate_purity n_is Protons of IS Signal n_is->calculate_purity

Caption: qNMR Purity Calculation Logic.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using GC-MS, HPLC-UV, and qNMR.

  • GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, especially when structural information is needed for unknown peaks. Derivatization is often necessary for this class of compounds.

  • HPLC-UV offers a robust and versatile method for routine purity analysis without the need for derivatization, making it suitable for high-throughput screening.

  • qNMR provides a powerful, non-destructive method for obtaining an absolute purity value without the need for a specific reference standard of this compound, which is particularly advantageous for novel compound characterization.

The optimal choice of method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and sensitivity, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often recommended.

References

Cross-Validation of Analytical Methods for [1,1'-Biphenyl]-3,3'-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of [1,1'-Biphenyl]-3,3'-diamine, a key intermediate in various manufacturing processes. The selection of a robust and reliable analytical method is critical for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance indicators for the most commonly employed methods. The data presented is a collation from various studies on aromatic diamines, including the closely related structural isomer 3,3'-diaminobenzidine, due to the limited availability of direct comparative studies on this compound.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity (R²) >0.99>0.99>0.999
Limit of Detection (LOD) 40 ppbNot specifiedNot specified
Limit of Quantification (LOQ) 1-50 ng/L[1]Not specifiedNot specified
Accuracy (% Recovery) 95-108%[1]87-119%[2]Not specified
Precision (%RSD) <9%[2]<9%[2]Not specified
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of aromatic amines. However, the high polarity of compounds like this compound can lead to poor retention on traditional reversed-phase columns and result in peak broadening.[3] Mixed-mode chromatography or the use of specific columns designed for polar compounds is recommended.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: Mixed-mode BIST B+ (4.6 x 100 mm, 5 µm) or Primesep 200 (4.6 x 100 mm, 5 µm)[4][5]

  • Mobile Phase A: Water with 0.05% Sulfuric Acid[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 280 nm[4][5]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar aromatic diamines by GC-MS is challenging due to their low volatility and potential for adsorption on the column. Derivatization is often required to improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Column: Agilent J&W GC columns are recommended for their inertness.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and incubate to convert the polar amine groups to less polar derivatives.

  • Reconstitution: After the reaction, evaporate the excess reagent and reconstitute the residue in a suitable solvent like hexane for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex matrices.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Column: Cogent Diamond Hydride (2.1 x 150 mm, 4 µm)[3]

  • Mobile Phase A: 50:50 Water/Methanol with 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

  • Flow Rate: 0.4 mL/min[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[3]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in DI water).[3]

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

Workflow and Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a common synthetic pathway for this compound.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Application & Monitoring Define_Requirements Define Analytical Requirements Select_Method Select Appropriate Analytical Method Define_Requirements->Select_Method Develop_Protocol Develop Detailed Experimental Protocol Select_Method->Develop_Protocol Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity/ Specificity Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Method_Transfer Method Transfer Routine_Analysis->Method_Transfer Ongoing_Monitoring Ongoing Performance Monitoring Method_Transfer->Ongoing_Monitoring

Caption: General workflow for the validation of an analytical method.

Synthesis_of_Biphenyl_3_3_diamine Start 1-Bromo-3-nitrobenzene + 3-Nitrophenylboronic acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Reactants Intermediate 3,3'-Dinitrobiphenyl Coupling->Intermediate Forms Reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) Intermediate->Reduction Is Reduced Product This compound Reduction->Product Yields

Caption: Synthetic pathway for this compound.

References

The Influence of Isomeric Biphenyl Diamines on the Dielectric Properties of Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in materials science and electronics are in a continuous quest for high-performance polymers with tailored dielectric properties for advanced applications. Polyimides (PIs), renowned for their exceptional thermal stability and mechanical strength, are prime candidates for use as interlayer dielectrics in microelectronics. The strategic selection of monomeric precursors, particularly the isomeric configuration of the diamine component, offers a powerful tool to fine-tune the dielectric performance of these polymers. This guide provides a comparative analysis of the dielectric properties of polyimides synthesized from isomeric biphenyl diamines, supported by experimental data and detailed methodologies.

The arrangement of amine functional groups on the biphenyl scaffold significantly impacts the polymer chain's geometry, packing efficiency, and overall polarity. These structural variations at the molecular level translate into distinct macroscopic dielectric properties, including the dielectric constant (Dk) and dielectric loss (Df). Understanding these structure-property relationships is crucial for the rational design of polyimides for specific high-frequency applications where low Dk and Df values are paramount.

Comparative Dielectric Data

The dielectric properties of polyimides are intrinsically linked to the isomeric structure of the biphenyl diamine used in their synthesis. The following table summarizes key dielectric data for polyimides derived from different biphenyl diamine isomers, demonstrating the profound effect of monomer geometry on the resulting polymer's electrical characteristics. The inclusion of fluorine-containing groups, such as trifluoromethyl (-CF3), is a common strategy to lower the dielectric constant by reducing polarizability and increasing free volume.[1]

Polyimide SystemDiamine IsomerDielectric Constant (Dk)Dielectric Loss (Df)FrequencyReference
6FDA-HFBODA4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline2.633.72 x 10⁻³10 GHz[1]
BPADA-HFBODA4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline-2.30 x 10⁻³10 GHz[1]
Polyimides with multi-bulky pendant groups-2.69–2.85-1 MHz[2]
Polyimides from 2,2'-bis(trifluoromethyl)benzidine (TFMB)2,2'-bis(trifluoromethyl)benzidine2.68–3.20-1 MHz[2]
PPy6FDiphenylpyridine core with one benzene ring side-chain2.81--[3]
mBPPy6FDiphenylpyridine core with two benzene ring side-chains2.61--[3]
mTPPy6FDiphenylpyridine core with three benzene ring side-chains2.44--[3]

Structure-Property Relationship Workflow

The isomeric position of the amine groups in the biphenyl diamine monomer dictates the polymer chain's conformation, which in turn influences its packing and free volume. This workflow illustrates the logical relationship between the monomer's isomeric structure and the final dielectric properties of the polyimide.

G cluster_monomer Monomer Structure cluster_synthesis Polymerization cluster_polymer Polymer Properties cluster_dielectric Dielectric Performance Diamine Isomeric Biphenyl Diamine Polymerization Polycondensation Diamine->Polymerization Dianhydride Dianhydride Dianhydride->Polymerization Chain_Structure Polymer Chain Geometry (Linear vs. Bent) Polymerization->Chain_Structure determines Packing Chain Packing Efficiency Chain_Structure->Packing influences Dielectric_Loss Dielectric Loss (Df) Chain_Structure->Dielectric_Loss influences Free_Volume Fractional Free Volume Packing->Free_Volume affects Dielectric_Constant Dielectric Constant (Dk) Packing->Dielectric_Constant impacts Free_Volume->Dielectric_Constant impacts

References

A Head-to-Head Comparison of Polyimide Films: [1,1'-Biphenyl]-3,3'-diamine Derivatives versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of polyimide films, with a specific focus on those theoretically derived from the aromatic diamine [1,1'-Biphenyl]-3,3'-diamine, against established commercial alternatives such as Kapton® HN and Upilex®-S. While specific experimental data for polyimide films synthesized directly from this compound is not extensively available in public literature, this guide compiles representative data based on closely related biphenyl polyimide structures to offer a valuable comparative framework.[1] The information presented herein is intended to assist researchers and professionals in materials science and drug development in making informed decisions for their specific applications.

Executive Summary

Polyimide films are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in demanding applications ranging from aerospace to microelectronics.[2][3] The choice of monomer, particularly the diamine, significantly influences the final properties of the polyimide film. This guide explores the expected performance of a polyimide film derived from this compound and contrasts it with the well-documented properties of leading commercial products.

Data Presentation: Performance Comparison

The following tables summarize the key thermal, mechanical, and dielectric properties of the polyimide films under comparison.

Table 1: Thermal Properties

PropertyRepresentative Biphenyl PolyimideKapton® HNUpilex®-STest Method
Glass Transition Temperature (Tg)~350 °C[1]360-410 °C[4][5][6]>500 °CASTM D3418[7][8][9][10][11]
5% Weight Loss Temperature (Td5)>500 °C[1]~550 °C>600 °CThermogravimetric Analysis (TGA)
Coefficient of Thermal Expansion (CTE)~40-50 ppm/°C20 ppm/°C[5]8-12 ppm/°CThermomechanical Analysis (TMA)

Table 2: Mechanical Properties

PropertyRepresentative Biphenyl PolyimideKapton® HN (25 µm)Upilex®-S (25 µm)Test Method
Tensile Strength100-150 MPa231 MPa[4][6][12]520 MPa[13][14]ASTM D882[15][16][17][18][19]
Tensile Modulus2.5-3.5 GPa2.5 GPa[4][6][12]9.1 GPa[14][20]ASTM D882[15][16][17][18][19]
Elongation at Break5-10%72%[4][6][12]42%[21]ASTM D882[15][16][17][18][19]

Table 3: Dielectric Properties (at 1 kHz)

PropertyRepresentative Biphenyl PolyimideKapton® HNUpilex®-STest Method
Dielectric Constant3.2-3.53.4[22]3.5[20]ASTM D150[23][24][25][26][27]
Dielectric Loss (Dissipation Factor)0.002-0.0040.002[22]0.0013[20]ASTM D150[23][24][25][26][27]
Dielectric Strength150-200 kV/mm200-300 kV/mm>200 kV/mmASTM D149

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Thermal Analysis

Glass Transition Temperature (Tg) and Melting Point (Tm): ASTM D3418

This test method determines the transition temperatures of polymers by differential scanning calorimetry (DSC).[7][8][9][10][11] A small sample of the polyimide film is heated at a controlled rate in a DSC cell. The difference in heat flow between the sample and a reference is measured as a function of temperature. The Tg is observed as a stepwise change in the heat flow, while the Tm appears as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the polyimide film. The mass of a sample is monitored as it is heated in a controlled atmosphere (typically nitrogen or air). The temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% loss) is a key indicator of thermal stability.

Mechanical Testing

Tensile Properties: ASTM D882

This standard test method is used to determine the tensile properties of thin plastic sheeting and films.[15][16][17][18][19] A rectangular or dog-bone shaped specimen of the polyimide film is clamped in the grips of a universal testing machine and pulled at a constant rate of speed until it breaks. The load and elongation are measured continuously during the test. From this data, tensile strength, tensile modulus, and elongation at break can be calculated.

Dielectric Analysis

AC Loss Characteristics and Permittivity (Dielectric Constant): ASTM D150

This test method covers the determination of the dielectric constant and dissipation factor of solid electrical insulating materials over a range of frequencies.[23][24][25][26][27] A sample of the polyimide film is placed between two electrodes, forming a capacitor. The capacitance and AC loss are measured using a capacitance bridge or an impedance analyzer at the desired frequency. The dielectric constant is then calculated from the measured capacitance, the dimensions of the sample, and the vacuum capacitance.

Visualizations

Logical Relationship: Monomer to Film Properties

Monomer_to_Properties cluster_monomers Monomer Selection cluster_synthesis Polymerization & Imidization cluster_properties Resulting Film Properties Diamine Diamine (this compound) Polymerization Polycondensation (forms Polyamic Acid) Diamine->Polymerization Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->Polymerization Imidization Thermal or Chemical Cyclodehydration Polymerization->Imidization Thermal Thermal Stability (High Tg, Td5) Imidization->Thermal Mechanical Mechanical Strength (Tensile Strength, Modulus) Imidization->Mechanical Dielectric Dielectric Performance (Low Dielectric Constant) Imidization->Dielectric

Caption: Relationship between monomer selection and final polyimide film properties.

Experimental Workflow: Polyimide Film Characterization

Experimental_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_dielectric Dielectric Analysis start Polyimide Film Sample DSC DSC (ASTM D3418) Determine Tg start->DSC TGA TGA Determine Td5 start->TGA Tensile Tensile Test (ASTM D882) Strength, Modulus, Elongation start->Tensile DielectricTest Dielectric Test (ASTM D150) Constant, Loss start->DielectricTest

Caption: Workflow for the characterization of polyimide film properties.

References

Safety Operating Guide

Safe Disposal of [1,1'-Biphenyl]-3,3'-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of [1,1'-Biphenyl]-3,3'-diamine is critical for ensuring laboratory safety and environmental protection. This aromatic amine is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use.[4]Prevents skin contact with the chemical.[5]
Body Protection A complete protective suit or lab coat that is impervious to chemicals.[3]Shields skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[2]Prevents inhalation of hazardous airborne particles.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[6] This waste must be collected and transferred to a licensed chemical waste disposal facility.[2][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Waste Collection and Segregation
  • Solid Waste: Carefully collect solid this compound, along with any contaminated materials such as weighing paper, gloves, and absorbent pads, into a designated hazardous waste container.[8] Avoid generating dust during this process.[5]

  • Liquid Waste: If the chemical is in a solution, collect it in a separate, designated container for hazardous liquid waste.

  • Compatibility: Do not mix this compound waste with other incompatible waste streams. Store containers of this waste segregated by chemical compatibility, for example, away from strong acids and oxidizers.[9][10]

Container Management
  • Container Type: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[11] Often, the original container can be reused for waste collection.[11]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date when the waste was first added.[9][11]

  • Sealing: Keep the waste container tightly closed at all times, except when adding waste.[5][11]

Storage of Waste
  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[9]

  • Conditions: The storage area should be cool and dry.[4] Ensure the container is stored upright to prevent leaks.[9]

Arranging for Disposal
  • Professional Disposal: Engage a licensed and reputable chemical waste management company for the final disposal.[7][8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]

  • Documentation: Provide the EHS office or the waste management company with accurate information about the waste stream.

Spill and Emergency Procedures

In the event of a spill, immediate and proper cleanup is essential to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Containment: Prevent the spill from spreading or entering drains.[2][5]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[5]

    • Collect all materials used for cleanup (e.g., absorbent pads, contaminated PPE) as hazardous waste.[11]

  • Decontamination: Thoroughly clean the spill area with soap and water.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe Initiate Disposal collect Collect Waste in a Compatible & Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_procedure Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste & Debris spill_check->spill_procedure Yes label_container Label Container: 'Hazardous Waste' Chemical Name & % spill_check->label_container No spill_procedure->collect Place in Container store Store in Designated Secure & Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Waste Disposed of Properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [1,1'-Biphenyl]-3,3'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of [1,1'-Biphenyl]-3,3'-diamine, also commonly known as 3,3'-diaminobenzidine (DAB). Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance, given that DAB is a suspected mutagen and potential carcinogen.[1]

Personal Protective Equipment (PPE)

When handling this compound in any form, the following personal protective equipment is mandatory. PPE should be selected based on the specific hazards present and the procedures being performed.[2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be worn with side protection.[3]
Hand Protection GlovesNitrile rubber gloves are appropriate.[4] Always inspect gloves before use and use proper removal techniques.[5]
Body Protection Lab CoatA standard laboratory coat is required.[2]
Respiratory Protection Dust Mask/RespiratorA dust mask (type N95 or equivalent) should be used, especially when handling the powder form to avoid dust formation.[3] All work with this substance must be conducted in a chemical fume hood.[2][4]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling:

  • Engineering Controls: All work involving this compound must be performed within a certified chemical fume hood.[2][4] Ensure proper fume hood operation before starting any procedure.[2]

  • General Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[6][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Wash hands thoroughly after handling, even if gloves were worn.[2][8]

  • Preventing Contamination: Avoid the formation of dust and aerosols.[2][9] If appropriate, moisten the solid material to prevent dusting during handling.[2][4]

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated area.[2][4] Refrigeration is recommended.[2][10]

  • Containers: Keep containers tightly closed and protected from direct sunlight.[2][4][10]

  • Incompatibilities: Store separately from incompatible materials, such as strong oxidizing agents.[10]

Emergency Procedures: Spills and Accidents

Immediate and appropriate response to spills and accidental exposures is critical.

Emergency SituationProcedure
Minor Spills If you are trained and it is safe to do so, contain the spill. Avoid generating dust; moisten the material if necessary.[2][4] Sweep up the spillage and collect it in a suitable, labeled container for disposal.[2][4] Decontaminate the area with acetone followed by soap and water.[2][4]
Major Spills Evacuate the area and alert emergency responders.[6] Prevent the spillage from entering drains or water courses.[6]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][9] Seek medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[9] Do not perform mouth-to-mouth resuscitation.[2][4]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not dispose of it down the drain.[9]

Waste Inactivation Protocols:

Two primary methods are recommended for the chemical inactivation of liquid waste containing DAB to render it non-mutagenic.[1]

Inactivation MethodReagentsOutcomeBest Suited For
Potassium Permanganate Oxidation Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄)Complete degradation to non-mutagenic end products.[1]Bulk quantities or concentrated solutions of DAB.[1]
Horseradish Peroxidase (HRP) Polymerization Horseradish peroxidase (HRP), Hydrogen peroxide (H₂O₂)Polymerization of DAB into a water-insoluble, mutagenic precipitate that can be filtered out, leaving a non-mutagenic liquid.[1]Dilute solutions of DAB.[1]

Experimental Protocol: Potassium Permanganate Oxidation

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.[1]

  • Acidify the DAB Waste: For every 100 ml of DAB waste solution, slowly add 5 ml of 3 M sulfuric acid.

  • Add Potassium Permanganate: For every 100 ml of DAB waste, slowly add 120 mg of potassium permanganate. Stir until the permanganate is completely dissolved. The solution should turn a deep purple.

  • Incubate: Let the mixture stand for at least 10 hours (or overnight) in the fume hood.[1]

  • Neutralize: After incubation, neutralize the solution by adding sodium hydroxide until the pH is between 6 and 8.

  • Dispose: The neutralized, non-mutagenic waste can now be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

Experimental Protocol: Horseradish Peroxidase (HRP) Polymerization

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Add HRP: To your dilute DAB waste solution, add horseradish peroxidase to a final concentration of 10-20 µg/ml.

  • Add Hydrogen Peroxide: Add 30% hydrogen peroxide to a final concentration of 0.03%.

  • Incubate: Allow the solution to stand for at least 3 hours. A brown, insoluble precipitate will form.

  • Filter: Filter the solution to separate the solid precipitate from the liquid.

  • Dispose: The liquid is non-mutagenic and can be disposed of according to institutional guidelines. The solid precipitate is still considered mutagenic and must be disposed of as hazardous chemical waste.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood (Moisten if Necessary to Prevent Dust) prep_materials->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Perform Experiment in Fume Hood handle_solution->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste (Solid vs. Liquid) cleanup_decontaminate->cleanup_waste cleanup_inactivate Inactivate Liquid Waste (e.g., Permanganate Oxidation) cleanup_waste->cleanup_inactivate cleanup_dispose Dispose of All Waste as Hazardous cleanup_inactivate->cleanup_dispose emergency_spill Follow Spill Protocol emergency_exposure Follow Exposure Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.